1-(Trimethylacetyl)imidazole
Description
Properties
IUPAC Name |
1-imidazol-1-yl-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,3)7(11)10-5-4-9-6-10/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUOCCZDOGJHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337888 | |
| Record name | 1-(Trimethylacetyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4195-19-1 | |
| Record name | 1-(1H-Imidazol-1-yl)-2,2-dimethyl-1-propanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004195191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Trimethylacetyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Trimethylacetyl)imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(1H-Imidazol-1-yl)-2,2-dimethyl-1-propanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQC3U2797L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(Trimethylacetyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Trimethylacetyl)imidazole, also known as 1-pivaloylimidazole, is a versatile heterocyclic compound widely utilized in organic synthesis. It serves as a crucial intermediate and acylating agent, particularly in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1] Its unique combination of a sterically hindered trimethylacetyl (pivaloyl) group and a reactive imidazole moiety imparts favorable characteristics such as high stability and controlled reactivity. These properties make it a preferred reagent for streamlining synthesis pathways while maintaining high yields, especially in the creation of complex, biologically active molecules.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization.
Chemical and Physical Properties
The key physical and chemical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory use.
| Property | Value | Source(s) |
| IUPAC Name | 1-(1H-imidazol-1-yl)-2,2-dimethylpropan-1-one | [2] |
| CAS Number | 4195-19-1 | [1] |
| Molecular Formula | C₈H₁₂N₂O | [1][2] |
| Molecular Weight | 152.19 g/mol | - |
| Monoisotopic Mass | 152.09496 Da | [2] |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Melting Point | 45-54 °C | [1] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | - |
| Stability | Stable under recommended storage conditions; Hygroscopic | - |
| Storage | 0-8°C, Refrigerator | [1] |
Reactivity and Applications
This compound is primarily recognized as an efficient acylating agent. The imidazole leaving group is a key feature, as its release during acylation is non-acidic, making the reagent suitable for reactions with acid-sensitive substrates.
Key applications include:
-
Pharmaceutical Development: It acts as a key intermediate in the synthesis of various pharmaceuticals, enabling the creation of complex molecular architectures with improved efficacy.[1]
-
Selective Acylation: The bulky pivaloyl group allows for regioselective acylation of molecules with multiple reactive sites, such as carbohydrates. This steric hindrance can direct the reaction to less hindered hydroxyl groups.
-
Catalysis: It can serve as a catalyst in certain organic reactions, facilitating faster and more efficient chemical processes.[1]
-
Agrochemicals and Fine Chemicals: Its stability and reactivity are leveraged in the synthesis of effective agrochemicals and other fine chemicals.[1]
The compound exhibits excellent stability, allowing for its efficient incorporation into various chemical processes. However, it is hygroscopic and should be handled under anhydrous conditions to prevent hydrolysis.
Experimental Protocol: Synthesis of this compound
The following is a typical laboratory-scale protocol for the synthesis of this compound via the acylation of imidazole with pivaloyl chloride.
Materials:
-
Imidazole
-
Pivaloyl chloride (Trimethylacetyl chloride)
-
Ethanol-free Chloroform (CHCl₃)
-
Distilled Water (H₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve imidazole (2 equivalents) in ethanol-free chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Acylating Agent: Add pivaloyl chloride (1 equivalent) dropwise to the cooled, stirring solution via a dropping funnel. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, continue stirring the mixture at 0°C for 10 minutes, then allow it to warm to room temperature and stir for an additional 45 minutes.
-
Workup - Washing: Transfer the reaction mixture to a separatory funnel and wash with distilled water to remove the imidazolium chloride byproduct and any unreacted imidazole.
-
Workup - Drying: Separate the organic layer and dry it over an anhydrous drying agent such as MgSO₄ or Na₂SO₄.
-
Isolation: Filter the mixture to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound product.
-
Purification (Optional): The product can be further purified by recrystallization or column chromatography if necessary.
Visualized Experimental Workflow
The synthesis protocol can be visualized as a straightforward workflow, from starting materials to the final product.
Caption: A workflow diagram for the synthesis of this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy:
-
Imidazole Protons: Three distinct signals are expected for the protons on the imidazole ring. Based on data for similar N-acyl imidazoles, these protons would likely appear as singlets or narrow multiplets in the aromatic region, typically between δ 7.0 and 8.5 ppm. The proton at the C2 position is generally the most downfield.
-
Trimethylacetyl Protons: A single, sharp singlet would be observed in the upfield region (typically δ 1.2-1.5 ppm) integrating to 9 protons, characteristic of the magnetically equivalent methyl groups of the tert-butyl moiety.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A signal for the amide carbonyl carbon is expected in the range of δ 170-180 ppm.
-
Imidazole Carbons: Three signals for the imidazole ring carbons would appear in the aromatic region, typically between δ 115 and 145 ppm.
-
Trimethylacetyl Carbons: Two signals are expected for the pivaloyl group: one for the quaternary carbon (typically δ 35-45 ppm) and one for the three equivalent methyl carbons (typically δ 25-30 ppm).
IR Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band characteristic of an amide carbonyl (C=O) stretch is expected in the region of 1690-1750 cm⁻¹. This is one of the most prominent peaks in the spectrum.
-
C-H Stretch: Absorptions corresponding to sp³ C-H stretching from the trimethylacetyl group will be present just below 3000 cm⁻¹, while sp² C-H stretching from the imidazole ring will appear just above 3000 cm⁻¹.[3]
-
C=N and C=C Stretch: Aromatic C=N and C=C stretching vibrations from the imidazole ring are expected in the 1450-1600 cm⁻¹ region.[3]
Mass Spectrometry:
-
Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (152.19).
-
Fragmentation: A prominent fragmentation pattern would be the loss of the tert-butyl group ([M-57]⁺), resulting in a major peak at m/z 95. Another characteristic fragmentation would be the cleavage of the N-acyl bond to produce the pivaloyl cation (C₄H₉CO⁺) at m/z 85 and the imidazole radical cation at m/z 68.
Safety and Handling
This compound is classified as causing serious eye irritation. Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear safety goggles or a face shield, chemical-resistant gloves, and a lab coat.
-
Handling: As the compound is hygroscopic, it should be handled in a dry environment, such as a glovebox or under an inert atmosphere, to prevent degradation.
-
First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
References
An In-depth Technical Guide to 1-(Trimethylacetyl)imidazole (CAS: 4195-19-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(Trimethylacetyl)imidazole, a versatile reagent in organic synthesis, particularly valued in pharmaceutical and agrochemical research. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its applications as an efficient acylating agent.
Core Chemical and Physical Properties
This compound, also known as 1-pivaloylimidazole, is a white to off-white crystalline solid at room temperature.[1][2] It is a key intermediate in various chemical transformations due to the reactive nature of the N-acylimidazole functionality.[3] The bulky trimethylacetyl (pivaloyl) group offers unique steric and electronic properties that can be exploited in selective acylation reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4195-19-1 | [1][3] |
| Molecular Formula | C₈H₁₂N₂O | [1][3] |
| Molecular Weight | 152.19 g/mol | [3] |
| Melting Point | 47-52 °C | [3] |
| Appearance | White to Off-White Crystalline Solid | [1][2] |
| Purity | ≥ 98% | [1] |
| Storage Conditions | 2-8°C, Refrigerator | [1][2] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Peaks and Interpretation |
| ¹H NMR | Signals corresponding to the protons on the imidazole ring are expected in the aromatic region (δ 7.0-8.5 ppm). A singlet for the nine equivalent protons of the tert-butyl group will appear upfield (δ 1.0-1.5 ppm). |
| ¹³C NMR | Resonances for the imidazole ring carbons are anticipated in the aromatic region (δ 115-140 ppm). The carbonyl carbon of the pivaloyl group will have a characteristic downfield shift (δ 170-180 ppm). The quaternary carbon and the methyl carbons of the tert-butyl group will appear in the aliphatic region. |
| IR Spectroscopy | A strong absorption band characteristic of the amide C=O stretching vibration is expected around 1700-1750 cm⁻¹. C-H stretching vibrations from the tert-butyl group will be observed around 2850-3000 cm⁻¹. Aromatic C-H and C=N stretching vibrations from the imidazole ring will appear in the regions of 3000-3150 cm⁻¹ and 1500-1600 cm⁻¹, respectively. |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 152. A prominent fragment corresponding to the loss of the tert-butyl group ([M-57]⁺) would be observed at m/z 95. Another significant fragment would be the pivaloyl cation at m/z 85. |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the N-acylation of imidazole with pivaloyl chloride.
Materials:
-
Imidazole
-
Pivaloyl chloride
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Tertiary amine base (e.g., Triethylamine (TEA))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 equivalent) in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the stirred solution.
-
Slowly add pivaloyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography if necessary.
References
An In-depth Technical Guide to 1-(Trimethylacetyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Trimethylacetyl)imidazole, also known as 1-pivaloyl-1H-imidazole, is a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry.[1] Its unique structural features, combining a reactive acyl imidazole moiety with a sterically bulky tert-butyl group, confer valuable properties that make it an important intermediate in the synthesis of complex molecules.[1] This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, with a focus on data and methodologies relevant to research and development professionals.
Molecular Structure and Properties
The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its chemical identity and behavior.
Chemical and Physical Properties
This compound is a white crystalline powder at room temperature.[1] It is known to be hygroscopic and stable under recommended storage conditions, which are typically refrigerated at 2-8°C.[2][3][4] The compound is slightly soluble in chloroform and ethyl acetate.[3]
A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 1-(1H-imidazol-1-yl)-2,2-dimethylpropan-1-one | [2] |
| CAS Number | 4195-19-1 | [1][2][5] |
| Molecular Formula | C₈H₁₂N₂O | [1][2][5] |
| Molecular Weight | 152.19 g/mol | [2][5] |
| Appearance | White to off-white crystalline solid | [1][3][4] |
| Melting Point | 45-54 °C | [1][2][5] |
| pKa (Predicted) | 4.02 ± 0.10 | [3] |
| Canonical SMILES | CC(C)(C)C(=O)N1C=CN=C1 | [3][6] |
| InChI | InChI=1S/C8H12N2O/c1-8(2,3)7(11)10-5-4-9-6-10/h4-6H,1-3H3 | [3][6] |
| InChIKey | BJUOCCZDOGJHPV-UHFFFAOYSA-N | [3][6] |
Structural Representation
The two-dimensional structure of this compound highlights the key functional groups: an imidazole ring N-acylated with a trimethylacetyl (pivaloyl) group.
References
An In-Depth Technical Guide to the Synthesis of 1-(Trimethylacetyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1-(Trimethylacetyl)imidazole, also known as N-pivaloyl imidazole. This compound is a valuable reagent in organic synthesis, particularly as a sterically hindered acylating agent. This document details the primary synthesis pathway, experimental protocols, and relevant characterization data.
Synthesis Pathway: Acylation of Imidazole
The most common and direct method for synthesizing this compound is the N-acylation of imidazole with a pivaloyl source. The reaction involves the nucleophilic attack of the imidazole nitrogen on the electrophilic carbonyl carbon of a pivaloyl halide, typically pivaloyl chloride (trimethylacetyl chloride).
The overall reaction is as follows:
This reaction proceeds readily, often in the presence of a base to neutralize the hydrochloric acid byproduct, or by using an excess of imidazole which acts as both the reactant and the acid scavenger.
Experimental Protocol
The following protocol is based on established laboratory procedures for the synthesis of N-acylimidazoles.[1]
2.1. Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Imidazole | C₃H₄N₂ | 68.08 | 12 g | 176.3 mmol |
| Pivaloyl Chloride | C₅H₉ClO | 120.58 | 10.82 mL | 88 mmol |
| Chloroform (EtOH free) | CHCl₃ | 119.38 | 200 mL | - |
| Water (for washing) | H₂O | 18.02 | As needed | - |
2.2. Procedure
-
Reaction Setup: A solution of imidazole (12 g, 176.3 mmol) in ethanol-free chloroform (200 mL) is prepared in a suitable reaction vessel equipped with a magnetic stirrer and a dropping funnel. The solution is cooled to 0°C in an ice bath.
-
Addition of Pivaloyl Chloride: Pivaloyl chloride (10.82 mL, 88 mmol) is added dropwise to the cooled imidazole solution with continuous stirring.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 0°C for an additional 10 minutes, and then for a further 45 minutes at room temperature.
-
Workup: The reaction mixture is then washed with water to remove the imidazole hydrochloride byproduct and any unreacted imidazole. The organic layer is separated.
-
Isolation: The chloroform is removed from the organic layer under reduced pressure at 40°C to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization or distillation under reduced pressure to obtain pure this compound.
Product Characterization
The synthesized this compound is a white crystalline powder with a melting point in the range of 45-54°C.
3.1. Spectroscopic Data
3.1.1. ¹H-NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the protons of the imidazole ring and the trimethylacetyl group.
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Imidazole H-2 | ~8.0-8.2 | Singlet | 1H |
| Imidazole H-4/H-5 | ~7.0-7.5 | Two Signals | 2H |
| Trimethylacetyl -C(CH₃)₃ | ~1.3-1.5 | Singlet | 9H |
3.1.2. ¹³C-NMR Spectroscopy
The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the imidazole ring carbons, and the carbons of the trimethylacetyl group.
| Carbon | Expected Chemical Shift (ppm) |
| Carbonyl C=O | ~170-175 |
| Imidazole C-2 | ~138-140 |
| Imidazole C-4/C-5 | ~120-130 |
| Trimethylacetyl -C (CH₃)₃ | ~39-41 |
| Trimethylacetyl -C(CH₃ )₃ | ~27-29 |
3.1.3. IR Spectroscopy
The infrared spectrum will be characterized by a strong absorption band for the carbonyl group.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Amide) | 1700-1750 | Strong |
| C-N Stretch | 1200-1350 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C-H Stretch (Aromatic) | 3000-3150 | Weak |
Applications in Synthesis
This compound serves as a key intermediate in the synthesis of various pharmaceuticals and other biologically active molecules. Its stability and reactivity make it an efficient acylating agent, often leading to high yields in subsequent reactions. It is particularly useful in the development of new drugs, agrochemicals, and fine chemicals.[2] The bulky trimethylacetyl group can also serve as a temporary protecting group for amines and alcohols.
References
An In-depth Technical Guide to 1-(Trimethylacetyl)imidazole: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(trimethylacetyl)imidazole, also known as 1-pivaloylimidazole. It delves into the historical context of its discovery, pioneered by the work of H. A. Staab on N-acylimidazoles, and details its synthesis and chemical properties. The document outlines key experimental protocols for its preparation and presents a summary of its spectroscopic data. Furthermore, this guide explores the applications of this compound as a versatile acylating agent in organic synthesis, particularly in the realm of pharmaceutical and agrochemical development. Diagrams illustrating its synthesis and utility are provided to enhance understanding.
Introduction
This compound is a key intermediate in organic synthesis, valued for its role as a stable and selective acylating agent.[1] As a member of the N-acylimidazole family, often referred to as "imidazolides," its reactivity is moderated compared to more aggressive acylating agents like acid chlorides, offering advantages in complex molecule synthesis where sensitive functional groups are present. This compound is particularly useful in the development of pharmaceuticals and agrochemicals.[1] This guide aims to provide a detailed account of its discovery, synthesis, properties, and applications.
Discovery and History
The discovery of this compound is intrinsically linked to the pioneering work of Heinz A. Staab in the mid-20th century on the chemistry of N-acylimidazoles. In the late 1950s and early 1960s, Staab and his colleagues conducted extensive research on the synthesis and reactivity of this class of compounds, which they termed "azolides."[2] Their work demonstrated that N-acylimidazoles are highly effective acyl transfer reagents.
While a singular publication marking the "discovery" of this compound is not readily apparent, its synthesis and utility are logical extensions of Staab's broader investigations into N-acylimidazoles derived from various carboxylic acids. His 1962 review in Angewandte Chemie provided a comprehensive account of the synthesis and applications of N-acylimidazoles, laying the groundwork for the use of specific derivatives like this compound in organic synthesis.[3]
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature.[4] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4195-19-1 | [4] |
| Molecular Formula | C₈H₁₂N₂O | [4] |
| Molecular Weight | 152.20 g/mol | [4] |
| Appearance | White to Off-White Solid | [4] |
| Melting Point | 45-54 °C | [4] |
| Storage | 2-8°C, Refrigerator | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the reaction of imidazole with a pivaloyl source, such as pivaloyl chloride or trimethylacetic anhydride. A common laboratory-scale preparation is detailed below.
Synthesis from Pivaloyl Chloride and Imidazole
This method involves the direct acylation of imidazole with pivaloyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Experimental Protocol:
Materials:
-
Imidazole
-
Pivaloyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous diethyl ether (or another suitable aprotic solvent)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether.
-
Cool the stirred solution in an ice bath to 0 °C.
-
Add pivaloyl chloride (1.0 equivalent) dropwise to the cooled solution via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by vacuum distillation or recrystallization to yield pure this compound.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. A summary of expected spectroscopic data is provided in Table 2.
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the protons of the imidazole ring and a singlet for the nine equivalent protons of the trimethylacetyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the imidazole ring, and the quaternary and methyl carbons of the trimethylacetyl group. |
| FTIR (cm⁻¹) | Characteristic absorption bands for the C=O stretching of the amide, and C-N and C=N stretching of the imidazole ring. |
| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Note: Specific, experimentally obtained spectra for this compound are not widely available in public databases. The information provided is based on the expected chemical shifts and absorption frequencies for the functional groups present in the molecule.
Applications in Organic Synthesis
This compound is a valuable reagent in organic synthesis, primarily functioning as a mild and selective acylating agent. Its steric bulk, conferred by the trimethylacetyl group, can impart regioselectivity in the acylation of polyfunctional molecules.
Acyl-Transfer Reactions
The primary application of this compound is in the transfer of the trimethylacetyl (pivaloyl) group to nucleophiles such as alcohols and amines. This reaction is particularly useful in the synthesis of esters and amides under neutral conditions, avoiding the harsh acidic or basic conditions often required with other acylating agents.
Use in Peptide Synthesis
While not as common as other coupling reagents, N-acylimidazoles can be employed in peptide synthesis for the formation of amide bonds.[5][6] The activation of a carboxylic acid to its corresponding imidazolide allows for subsequent reaction with an amine to form a peptide bond. The mild conditions associated with this method can be advantageous in the synthesis of sensitive peptide sequences.
Conclusion
This compound, a derivative of the foundational work on N-acylimidazoles by H. A. Staab, has established itself as a valuable tool in the arsenal of synthetic organic chemists. Its utility as a mild and selective acylating agent makes it particularly suitable for applications in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This technical guide has provided a comprehensive overview of its history, synthesis, properties, and applications, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0243940) [hmdb.ca]
- 2. MARC view for: Azolides in organic synthesis and biochemistry › Central Library, CUTN catalog [library.cutn.ac.in]
- 3. WO1992019600A1 - Preparation of n-acylimidazoles - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Spectroscopic Data of 1-(Trimethylacetyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for 1-(Trimethylacetyl)imidazole, also known as 1-(Pivaloyl)imidazole. The information is tailored for professionals in research and development who require detailed structural and analytical information for this compound.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.29 | br s | H-2 (imidazole ring) |
| 7.55 | br s | H-5 (imidazole ring) |
| 7.05 | br s | H-4 (imidazole ring) |
| 1.47 | s | -C(CH₃)₃ (tert-butyl group) |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 174.9 | C=O (carbonyl) |
| 137.2 | C-2 (imidazole ring) |
| 129.7 | C-4 (imidazole ring) |
| 117.4 | C-5 (imidazole ring) |
| 40.9 | C (CH₃)₃ (quaternary carbon) |
| 27.8 | C(C H₃)₃ (tert-butyl methyl carbons) |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Adduct | Calculated m/z | Found m/z |
| [M]⁺ | 152.0949 | 152.0946 |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~1710 | C=O Stretch (Amide) |
| ~1480, ~1370 | C-H Bending (tert-butyl) |
| ~1280 | C-N Stretch |
| ~750 | C-H Bending (imidazole ring) |
Note: The IR data is based on typical values for N-acylimidazoles and may vary slightly based on the experimental conditions.
Experimental Protocols
The following protocols are based on the synthesis and characterization of this compound as described in the literature.[1]
2.1. Synthesis of this compound
Pivaloyl chloride (1.0 eq) is added dropwise to a cooled (0°C) solution of imidazole (2.0 eq) in ethanol-free chloroform. The reaction mixture is stirred for 10 minutes at 0°C and then for 45 minutes at room temperature. Subsequently, the mixture is washed with water. The organic phase is dried over magnesium sulfate (MgSO₄) and concentrated in vacuo. The resulting residue is triturated with hexane, and the solid product is collected by filtration.[1]
2.2. NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker AM-300 spectrometer.[1] Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard.
2.3. Mass Spectrometry
High-resolution mass spectrometry (HRMS) data was obtained using the Fast Atom Bombardment (FAB) ionization technique.[1]
2.4. Infrared Spectroscopy
Infrared spectra are typically recorded on an FTIR spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum is recorded over the range of 4000-400 cm⁻¹.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow from the chemical structure of this compound to the acquisition and interpretation of its spectroscopic data.
References
An In-depth Technical Guide to the Physical Characteristics of 1-(Trimethylacetyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Trimethylacetyl)imidazole, also known as 1-pivaloylimidazole, is a versatile chemical intermediate recognized for its utility in organic synthesis, particularly within the pharmaceutical and agrochemical sectors. Its stable yet reactive nature makes it a valuable reagent for introducing the pivaloyl group and for the synthesis of complex, biologically active molecules.[1] A thorough understanding of its physical characteristics is paramount for its effective handling, application in synthetic protocols, and for process scale-up. This guide provides a detailed overview of the key physical and chemical properties of this compound, complete with experimental protocols and logical diagrams to facilitate its use in a research and development setting.
Physical and Chemical Properties
This compound is a white to off-white crystalline solid at room temperature.[2] It is characterized by its hygroscopic nature, indicating a tendency to absorb moisture from the air.[3] Therefore, it should be stored in a dry, cool environment, typically in a refrigerator at 2-8°C, to maintain its integrity.[2][3]
Data Presentation
The quantitative physical and chemical data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂N₂O | [3] |
| Molecular Weight | 152.19 g/mol | [3][4] |
| Appearance | White to Off-White Crystalline Powder/Solid | [2][3] |
| Melting Point | 47-52 °C | [3][4] |
| Boiling Point | 245.7 ± 23.0 °C (Predicted) | [3] |
| Density | 1.02 ± 0.1 g/cm³ (Predicted) | [3] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [3] |
| Flash Point | 101.1 °C (214 °F) | [3] |
| pKa | 4.02 ± 0.10 (Predicted) | [3] |
| Stability | Hygroscopic | [3] |
Mandatory Visualizations
Logical Relationships of Physical Properties
The following diagram illustrates the key physical characteristics of this compound and their relationships.
Experimental Workflow: Melting Point Determination
The diagram below outlines a standard workflow for determining the melting point of a solid compound using the capillary method.
Experimental Protocols
The following sections detail generalized, standard laboratory procedures for determining the key physical properties of a solid organic compound like this compound.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (one end sealed)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry, as moisture can depress the melting point.[4] If necessary, crush the solid into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap its sealed end gently on a hard surface to pack the solid down.[4] Repeat until a packed column of 2-3 mm of solid is at the bottom of the tube.[5]
-
Apparatus Setup: Insert the loaded capillary tube into the designated slot in the melting point apparatus.[4]
-
Determination:
-
For an unknown or to find an approximate range, heat the sample rapidly and note the temperature at which it melts. Allow the apparatus to cool.
-
For an accurate measurement, set the apparatus to heat rapidly to a temperature about 15-20°C below the approximate melting point.
-
Then, adjust the heating rate to a slow 1-2°C per minute.
-
-
Recording Data: Observe the sample through the magnifying eyepiece. Record two temperatures:
-
The temperature at which the first drop of liquid appears.
-
The temperature at which the entire sample has completely liquefied.
-
This range is the melting point of the sample.
-
Boiling Point Determination (Thiele Tube Method)
Since this compound is a solid at room temperature with a high predicted boiling point, this method is suitable for micro-scale determination should the compound be melted.
Apparatus:
-
Thiele tube
-
Mineral oil or other high-boiling liquid
-
Thermometer
-
Small test tube (e.g., 75x12mm)
-
Capillary tube (one end sealed)
-
Bunsen burner or heat source
Procedure:
-
Sample Preparation: Place a small amount (about 0.5 mL) of the molten this compound into the small test tube.
-
Capillary Inversion: Place the capillary tube into the test tube with its open end down.
-
Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the side arm is positioned for heating.
-
Observation: Gently heat the side arm of the Thiele tube. A stream of bubbles will emerge from the inverted capillary as the air inside expands and then as the sample vaporizes.[6]
-
Recording Data: Continue heating until a rapid, continuous stream of bubbles is observed. Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[6][7]
Solubility Determination (Qualitative)
This protocol provides a qualitative assessment of solubility in various solvents.
Apparatus:
-
Small test tubes
-
Spatula
-
Vortex mixer (optional)
-
Solvents (e.g., water, chloroform, ethyl acetate)
Procedure:
-
Sample Measurement: Place approximately 10-20 mg of this compound into a small test tube.
-
Solvent Addition: Add the chosen solvent (e.g., Chloroform) dropwise, starting with about 0.5 mL.
-
Mixing: Agitate the tube vigorously (e.g., using a vortex mixer or by flicking the tube) for 1-2 minutes to facilitate dissolution.[8]
-
Observation: Observe the mixture.
-
Soluble: The solid completely disappears, forming a clear, homogeneous solution.
-
Slightly Soluble: A portion of the solid dissolves, but some remains undissolved even after thorough mixing and addition of more solvent (up to ~3 mL).
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Repeat: Repeat the procedure with other solvents as required.[9]
Conclusion
The physical properties of this compound, particularly its solid state, melting point, and hygroscopic nature, are critical parameters for its storage and handling. The provided data and experimental protocols offer a foundational guide for researchers and professionals, ensuring consistent and effective use of this important synthetic intermediate in drug discovery and development workflows. Adherence to proper techniques for characterization will ensure the quality and reliability of experimental outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. youtube.com [youtube.com]
- 3. westlab.com [westlab.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Determination of Melting Point [wiredchemist.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to the Safety and Handling of 1-(Trimethylacetyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes for laboratory and drug development professionals. It is not a substitute for a formal safety data sheet (SDS) and should be used in conjunction with the manufacturer's SDS and established internal safety protocols. All users are responsible for conducting their own risk assessments and ensuring compliance with all applicable safety regulations.
Introduction
1-(Trimethylacetyl)imidazole, also known as 1-pivaloyl-1H-imidazole, is a versatile reagent utilized in organic synthesis, particularly in pharmaceutical and biochemical research.[1] As an acylating agent, it serves as a key intermediate in the synthesis of complex, biologically active molecules.[1] Its utility in facilitating reactions involving imidazole derivatives makes it a valuable tool for drug development professionals.[1] However, as with any reactive chemical, a thorough understanding of its hazard profile and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling precautions for this compound.
Hazard Identification and Classification
For context, the parent compound, imidazole, is classified as harmful if swallowed, causes severe skin burns and eye damage, and is suspected of damaging the unborn child.[3] It is important to note that this information is for a different chemical and should not be directly extrapolated to this compound, but it underscores the need for cautious handling of imidazole derivatives.
Table 1: GHS Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
Source: Safety Data Sheet for this compound[2]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is a prerequisite for its safe handling.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 4195-19-1 |
| Molecular Formula | C8H12N2O |
| Molecular Weight | 152.19 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 47-52 °C (lit.) |
Source: Various Safety Data Sheets and supplier information.[2]
Safe Handling and Storage
Engineering Controls
When handling this compound, appropriate engineering controls should be in place to minimize exposure.
-
Ventilation: Work should be conducted in a well-ventilated area. For procedures that may generate dust or vapors, a chemical fume hood is required.
-
Eye Wash Stations and Safety Showers: Easily accessible and fully functional emergency eyewash stations and safety showers are mandatory in any area where this compound is handled.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is essential to prevent direct contact with this compound.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | - Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). - Body Protection: A laboratory coat should be worn. For larger quantities or tasks with a higher risk of splashing, chemical-resistant aprons or suits may be necessary. |
| Respiratory Protection | For operations that may produce dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used. |
Source: General laboratory safety guidelines and SDS recommendations.
General Hygiene Practices
-
Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Contaminated work clothing should be removed and laundered separately before reuse.
Storage
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed to prevent moisture ingress, which can lead to hydrolysis.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Experimental Protocol: General Procedure for Use as an Acylating Agent
The following is a generalized protocol for the safe use of this compound as an acylating agent in a research setting. This protocol should be adapted to the specific requirements of the planned experiment and performed within a chemical fume hood.
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Set up the reaction apparatus within a certified chemical fume hood.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) if the reaction is sensitive to air or moisture.
-
-
Reagent Handling:
-
Weigh the required amount of this compound in a tared container within the fume hood.
-
Dissolve the reagent in an appropriate anhydrous solvent.
-
-
Reaction:
-
Slowly add the this compound solution to the reaction mixture containing the substrate to be acylated.
-
Maintain the reaction at the desired temperature using a suitable heating or cooling bath.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction carefully with an appropriate reagent.
-
Perform extraction and washing procedures as required by the specific reaction.
-
Purify the product using techniques such as column chromatography, crystallization, or distillation.
-
-
Waste Disposal:
-
All chemical waste, including solvents and reaction residues, must be collected in appropriately labeled, sealed containers.
-
Dispose of chemical waste in accordance with institutional and local regulations.
-
Emergency Procedures
First-Aid Measures
Table 4: First-Aid Measures for this compound
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Source: Safety Data Sheets for this compound.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Hazardous decomposition products may include carbon oxides and nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust or vapors.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Clean-up:
-
For solid spills, carefully sweep up the material and place it in a suitable, labeled container for disposal. Avoid generating dust.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Dispose of all contaminated materials as hazardous waste according to local regulations.
-
Ecotoxicity
Specific ecotoxicity data for this compound, such as its effects on aquatic life, are not available in the reviewed literature.[2] As a general precaution, releases to the environment should be avoided. All waste containing this compound should be disposed of as hazardous chemical waste.
Disposal Considerations
All waste materials containing this compound must be handled as hazardous waste.
-
Collect waste in designated, properly labeled, and sealed containers.
-
Do not dispose of this chemical down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's environmental health and safety department for specific guidance.
Visualizations
The following diagrams illustrate key safety and handling workflows for this compound.
Caption: Hazard Assessment and Mitigation Workflow.
Caption: Emergency Spill Response Workflow.
References
Unlocking Key Intermediates in Organic Synthesis: A Technical Guide to 1-(Trimethylacetyl)imidazole
Introduction
In the landscape of modern organic synthesis, the demand for stable, selective, and efficient reagents is paramount. 1-(Trimethylacetyl)imidazole, also known as 1-pivaloylimidazole, has emerged as a versatile and powerful acylating agent.[1] Its unique combination of stability and reactivity makes it an invaluable intermediate for the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] This technical guide provides an in-depth overview of the synthesis and application of this compound, focusing on its role in generating key intermediates such as amides, esters, and ketones.
The primary utility of this compound lies in its ability to transfer the sterically bulky and metabolically robust trimethylacetyl (pivaloyl) group to a variety of nucleophiles. The imidazole leaving group is readily displaced, and its mild basicity can facilitate the reaction without the need for harsh conditions. This reagent is particularly advantageous when high chemoselectivity is required, for instance, in the selective protection of hydroxyl groups in complex structures like monosaccharides.[2]
Core Reactivity and Synthesis
This compound serves as an activated form of pivalic acid. The electron-withdrawing nature of the imidazole ring polarizes the carbonyl carbon, making it highly susceptible to nucleophilic attack. The general workflow begins with the synthesis of the reagent itself, followed by its reaction with a suitable nucleophile.
Synthesis of this compound
The reagent is typically prepared by the reaction of pivaloyl chloride with imidazole. A base, such as triethylamine, or the use of excess imidazole can be employed to quench the HCl byproduct.
Caption: General workflow for the synthesis of this compound.
General Acylation Mechanism
Once formed, this compound readily reacts with nucleophiles (Nu-H), such as alcohols, amines, or thiols. The reaction proceeds via a nucleophilic acyl substitution mechanism, transferring the pivaloyl group and releasing imidazole as a byproduct.
Caption: Generalized mechanism for nucleophilic acylation.
Synthesis of Key Intermediates
Pivaloyl Amides
The reaction of this compound with primary or secondary amines provides a straightforward and high-yielding route to sterically hindered N-pivaloyl amides. This transformation is fundamental in peptide synthesis and for installing protecting groups.
Caption: Experimental workflow for the synthesis of pivaloyl amides.
Quantitative Data: Representative Amide Synthesis
While specific yield data for this compound is not extensively tabulated in the provided search results, the following table illustrates typical outcomes for N-acylation of imidazoles with various acyl chlorides, which follows a similar reaction pathway. Yields are generally high, and reaction times are short.
| Acylating Agent | Amine/Imidazole | Catalyst/Conditions | Time (min) | Yield (%) | Reference |
| Benzoyl Chloride | Imidazole | Potter's Clay, RT, Solvent-free | 5 | 96 | [3] |
| Acetyl Chloride | Imidazole | Potter's Clay, RT, Solvent-free | 10 | 97 | [3] |
| Pivaloyl Chloride | Sugars with amino groups | Pyridine | - | Good | [2] |
Experimental Protocol: General Procedure for Pivaloyl Amide Synthesis
This protocol is a representative method based on standard acylation procedures.[4][5]
-
Reaction Setup : To a solution of the primary or secondary amine (1.0 equiv.) in dichloromethane (DCM, 0.2 M) in a round-bottom flask under a nitrogen atmosphere, add this compound (1.1 equiv.).
-
Reaction Execution : Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).
-
Workup : Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-pivaloyl amide.
Pivaloyl Esters
The esterification of alcohols using this compound is an effective method for introducing a pivaloyl protecting group, known for its high stability across a wide range of reaction conditions. The reaction is often catalyzed by a non-nucleophilic base or proceeds upon heating.
Caption: Experimental workflow for the synthesis of pivaloyl esters.
Quantitative Data: Representative Ester Synthesis
| Acylating Agent | Alcohol | Catalyst/Conditions | Time | Yield (%) | Reference |
| Acetic Anhydride | Primary Alcohols | Microwave, Neat | 5 min | >95 | [6] |
| Acetic Anhydride | Phenols | Microwave, Neat | 5-15 min | >90 | [6] |
| Pivaloyl Imidazole | D-Glucose | Pyridine, RT | 24 h | 65 (regioselective) | [2] |
Experimental Protocol: General Procedure for Pivaloyl Ester Synthesis
This protocol is a representative method based on standard esterification procedures.[7]
-
Reaction Setup : In a flame-dried flask under a nitrogen atmosphere, dissolve the alcohol (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Addition of Reagents : Add this compound (1.2 equiv.). If the alcohol is sterically hindered or less reactive, a catalytic amount of a non-nucleophilic base like DBU (0.1 equiv.) can be added.
-
Reaction Execution : Stir the mixture at room temperature or heat to 50-60 °C if necessary. Monitor the reaction by TLC.
-
Workup : After completion, cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water. Separate the layers.
-
Extraction and Isolation : Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification : Purify the resulting crude oil or solid by flash chromatography to yield the pure pivaloyl ester.
Pivaloyl Ketones
The reaction of acyl imidazoles with potent carbon nucleophiles, such as Grignard or organolithium reagents, can be used to synthesize ketones. The reactivity of this compound is generally lower than that of the corresponding acid chloride, which can help prevent the common side reaction of over-addition to form a tertiary alcohol.[8]
Caption: Proposed workflow for the synthesis of ketones.
Quantitative Data: Representative Ketone Synthesis from Acyl Imidazoles
Direct data for this compound is limited; however, reactions with related imidazolides demonstrate the feasibility and typical yields of this transformation.
| Imidazole Derivative | Organometallic Reagent | Conditions | Yield (%) | Reference |
| Boc-α-amino-imidazolides | Phenylmagnesium bromide | THF, Cu(I) catalyst | Satisfactory to Good | [8] |
| Boc-α-amino-imidazolides | n-Pentylmagnesium bromide | THF, Cu(I) catalyst | Satisfactory to Good | [8] |
| N-Triazinylamides | Aromatic Grignard Reagents | THF | Moderate to High | [9] |
Experimental Protocol: General Procedure for Ketone Synthesis
This protocol is a representative method based on the reaction of Grignard reagents with acyl derivatives.[10][11]
-
Reaction Setup : Dissolve this compound (1.0 equiv.) in anhydrous THF (0.2 M) in a flame-dried, three-neck flask equipped with a dropping funnel and a thermometer, under a nitrogen atmosphere.
-
Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Grignard Reagent : Add the Grignard reagent (1.05 equiv., solution in THF or Et₂O) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Reaction Execution : Stir the mixture at -78 °C for 1-2 hours.
-
Quenching : Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup and Extraction : Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3x).
-
Isolation and Purification : Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the target ketone.
This compound stands out as a highly effective reagent for introducing the pivaloyl group in organic synthesis. Its stability, ease of handling compared to acid chlorides, and controlled reactivity make it a preferred choice for creating key amide, ester, and ketone intermediates.[1] The methodologies outlined in this guide demonstrate its broad applicability and utility for researchers, scientists, and professionals in drug development and fine chemical manufacturing.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. webassign.net [webassign.net]
- 6. Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uakron.edu [uakron.edu]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of 1-(Trimethylacetyl)imidazole derivatives
A comprehensive exploration of the biological activities of imidazole derivatives reveals a significant focus on their potential as antifungal and antimicrobial agents. While specific research on derivatives directly synthesized from 1-(Trimethylacetyl)imidazole is not extensively detailed in the public domain, this compound is recognized as a versatile intermediate for the synthesis of biologically active molecules.[1] This guide will, therefore, focus on the well-documented biological activities of the broader class of imidazole derivatives, which are the likely products of reactions involving a this compound core.
The primary biological activities attributed to imidazole derivatives are their antifungal and antimicrobial properties.[2][3] A substantial body of research highlights their efficacy against a range of fungal and bacterial pathogens.[4][5]
Imidazole derivatives are a cornerstone in the development of antifungal agents.[6][7] Their principal mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[8] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7][8] By disrupting ergosterol synthesis, these compounds compromise the integrity and function of the fungal cell membrane, leading to inhibited growth and cell death.[8] This targeted mechanism has led to the development of several clinically significant antifungal drugs, including ketoconazole, miconazole, and clotrimazole.[6][8]
The following diagram illustrates the signaling pathway inhibited by imidazole derivatives in fungi.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scialert.net [scialert.net]
- 3. Overview on Biological Activities of Imidazole Derivatives | springerprofessional.de [springerprofessional.de]
- 4. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurjchem.com [eurjchem.com]
- 6. benchchem.com [benchchem.com]
- 7. theaspd.com [theaspd.com]
- 8. biolmolchem.com [biolmolchem.com]
Methodological & Application
Application Notes and Protocols for 1-(Trimethylacetyl)imidazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Trimethylacetyl)imidazole, also known as 1-(pivaloyl)imidazole, is a versatile and highly effective acylation reagent in organic synthesis. Its stability, reactivity, and selectivity make it a valuable tool for the introduction of the sterically hindered pivaloyl group into a variety of molecules, including alcohols and amines. The pivaloyl group serves as a robust protecting group and can influence the stereochemical outcome of reactions. These application notes provide an overview of the utility of this compound and detailed protocols for its use in key synthetic transformations. This reagent is particularly valuable in pharmaceutical development and fine chemical synthesis where high efficiency and selectivity are paramount.
Key Applications
This compound is primarily utilized for the following transformations:
-
Protection of Alcohols: Introduction of the pivaloyl group to primary, secondary, and tertiary alcohols to form pivaloate esters. This protecting group is stable under a wide range of reaction conditions.
-
Acylation of Amines: Formation of N-pivaloyl amides from primary and secondary amines.
-
Regioselective Acylation: Selective acylation of more reactive hydroxyl or amino groups in polyfunctional molecules. Due to the steric bulk of the pivaloyl group, this reagent can exhibit high regioselectivity.
Data Presentation
The following tables summarize the quantitative data for the acylation of various substrates using this compound, based on reported experimental findings.
Table 1: Regioselective Pivaloylation of Monosaccharides[1][2]
| Substrate | Reagent Equivalents | Temperature (°C) | Time (h) | Major Product(s) | Yield (%) |
| D-Glucose | 5 | Room Temp. | 24 | 1,3,6-tri-O-pivaloyl-α,β-D-glucopyranose | 45 |
| D-Glucose | 5 | 60 | 48 | 1,2,4,6-tetra-O-pivaloyl-D-glucopyranose & 1,2,3,6-tetra-O-pivaloyl-D-glucopyranose | 20 & 22 |
| D-Mannose | 5 | Room Temp. | 48 | 3,6-di-O-pivaloyl-α,β-D-mannopyranoside | 55 |
| D-Galactose | 5 | 60 | 24 | 1,2,3,6-tetra-O-pivaloyl-α-D-galactofuranoside | 55 |
| Lactose | 10 | 60 | 48 | Per-O-pivaloyl-lactose | 80 |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: General Procedure for the Pivaloylation of Alcohols (Adapted from the pivaloylation of sugars)[1][2]
This protocol describes a general method for the acylation of alcohols. The stoichiometry and reaction time may need to be optimized for specific substrates.
Materials:
-
Alcohol substrate
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the alcohol substrate (1.0 mmol) in anhydrous DMF (5-10 mL) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound (1.1-1.5 equivalents per hydroxyl group to be acylated) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to 60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 10 mL) and then with brine (1 x 10 mL) to remove DMF and imidazole byproduct.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure pivaloate ester.
Protocol 2: Hypothetical General Procedure for the N-Pivaloylation of a Primary Amine
Materials:
-
Primary amine substrate
-
This compound
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the primary amine (1.0 mmol) in anhydrous DCM or THF (10 mL) in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Add this compound (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer and wash it with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the pure N-pivaloyl amide.
Visualizations
Acylation of an Alcohol using this compound
Caption: General workflow for the acylation of an alcohol.
Experimental Workflow for Alcohol Pivaloylation
Caption: Step-by-step experimental workflow for alcohol pivaloylation.
Logical Relationship of Chemoselectivity
Caption: Chemoselectivity in the acylation of a polyfunctional molecule.
Application Notes and Protocols for the Use of 1-(Trimethylacetyl)imidazole in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(trimethylacetyl)imidazole, also known as N-pivaloylimidazole, as a coupling reagent in peptide synthesis. This document includes detailed protocols for both solution-phase and solid-phase peptide synthesis, a summary of its proposed mechanism of action, and a comparative analysis of its potential performance against other common coupling reagents.
Introduction
This compound is a member of the N-acylimidazole family of compounds, which serve as efficient acyl-transfer reagents. In peptide synthesis, its primary role is to activate the carboxylic acid group of an N-protected amino acid, facilitating the formation of a peptide bond with the free amino group of another amino acid or peptide chain. The bulky trimethylacetyl (pivaloyl) group can influence the reactivity and stability of the activated intermediate, potentially offering advantages in specific synthetic applications. While less commonly cited in comparative studies than mainstream coupling reagents, the underlying chemistry of N-acylimidazoles is well-established in organic synthesis.
Mechanism of Action
The use of this compound as a coupling reagent proceeds through the formation of a highly reactive acylimidazolium intermediate. The proposed mechanism involves two main steps:
-
Activation: The carboxyl group of the N-protected amino acid attacks the carbonyl carbon of this compound. This leads to the formation of a mixed anhydride intermediate which then rearranges to form a reactive N-acylimidazolium salt and releases pivalic acid as a byproduct.
-
Coupling: The free amino group of the incoming amino acid or peptide attacks the carbonyl carbon of the activated acylimidazolium species, leading to the formation of the new peptide bond and the release of imidazole.
dot
Caption: Proposed mechanism of peptide bond formation using this compound.
Quantitative Data on Common Coupling Reagents
While specific comparative data for this compound is not extensively available in the literature, the following tables provide a summary of the performance of widely used coupling reagents. This data serves as a benchmark for evaluating the potential efficacy of new or less common reagents like this compound.
Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of a Model Peptide
| Coupling Reagent | Class | Crude Purity (%) | Key Observations |
| HATU | Uronium/Aminium Salt | High | Consistently high purity with fewer deletion products observed.[1] |
| HCTU | Uronium/Aminium Salt | High | Performance is very similar to HATU, producing peptides of high purity.[1] |
| HBTU | Uronium/Aminium Salt | Lower than HATU/HCTU | Generally effective but can lead to more impurities compared to HATU and HCTU.[1] |
| PyBOP | Phosphonium Salt | Lower than HATU/HCTU | Can result in additional impurities in the crude product.[1] |
| DIC/Oxyma | Carbodiimide/Additive | High | A very effective combination for reducing racemization and achieving high purity.[1] |
Note: The exact purity percentages can vary depending on the specific reaction conditions and analytical methods used.
Table 2: Comparison of Racemization Levels for Different Coupling Reagents
| Coupling Reagent | Base | Racemization (%) | Notes |
| HATU | DIEA | Low | Generally low racemization, but can be sequence-dependent. |
| HBTU | DIEA | Moderate | Can lead to higher racemization compared to HATU, especially with sensitive amino acids. |
| PyBOP | DIEA | Low | Known for its ability to suppress racemization.[1] |
| DCC/HOBt | N/A | Moderate to High | Prone to racemization, especially in the absence of additives. |
| DIC/Oxyma | DIEA | Very Low | Considered one of the best methods for minimizing racemization.[1] |
Data is sourced from studies specifically designed to evaluate racemization. The level of racemization is highly dependent on the amino acid sequence, solvent, and base used.
Experimental Protocols
The following are generalized protocols for the use of this compound in peptide synthesis. Optimization of reaction times, temperature, and stoichiometry may be necessary for specific peptide sequences.
This protocol describes the coupling of an N-protected amino acid to an amino acid ester in solution.
dot
Caption: General workflow for solution-phase peptide coupling.
Materials:
-
N-protected amino acid (e.g., Fmoc-AA-OH or Boc-AA-OH)
-
Amino acid ester hydrochloride (e.g., H-AA-OR·HCl)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA) or another non-nucleophilic base
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Activation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 equivalent) in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.0-1.2 equivalents) to the solution with stirring.
-
Allow the reaction mixture to stir at 0 °C for 15 minutes and then warm to room temperature for an additional 15 minutes to ensure complete activation.
-
-
Coupling:
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DMF or DCM and add DIEA (1.0 equivalent) to neutralize the salt.
-
Add the neutralized amino acid ester solution to the activated N-protected amino acid solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting dipeptide by flash column chromatography.
-
This protocol outlines the coupling step in a standard Fmoc-based solid-phase peptide synthesis workflow.
dot
Caption: Workflow for a single coupling cycle in SPPS.
Materials:
-
Fmoc-protected amino acid
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase peptide synthesis vessel
Procedure:
-
Resin Preparation:
-
Ensure the N-terminal Fmoc group of the peptide-resin has been removed using a standard deprotection protocol (e.g., 20% piperidine in DMF).
-
Thoroughly wash the deprotected peptide-resin with DMF and then DCM to remove residual piperidine.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (1.5-3.0 equivalents relative to the resin loading) and this compound (1.5-3.0 equivalents) in anhydrous DMF.
-
Allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Add the activated amino acid solution to the swollen peptide-resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-4 hours. The optimal coupling time may vary depending on the steric hindrance of the amino acids being coupled.
-
-
Washing and Monitoring:
-
After the coupling reaction, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Optionally, a small sample of the resin can be taken to perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (i.e., the absence of free primary amines). If the test is positive, a second coupling may be necessary.
-
-
Next Cycle:
-
The resin is now ready for the next Fmoc deprotection step to continue the elongation of the peptide chain.
-
Advantages and Disadvantages
Potential Advantages:
-
Mild Activation: N-acylimidazoles are generally considered mild activating agents, which may help to reduce certain side reactions.
-
Cost-Effectiveness: Imidazole-based reagents can be more economical compared to complex uronium or phosphonium salts.
-
Solubility: The reagents and byproducts are typically soluble in common organic solvents used in peptide synthesis, simplifying purification in solution-phase synthesis.
Potential Disadvantages:
-
Lower Reactivity: Compared to highly reactive reagents like HATU or COMU, this compound may exhibit slower coupling kinetics, potentially requiring longer reaction times or double coupling for sterically hindered amino acids.
-
Racemization Potential: As with any activation method, there is a risk of racemization, particularly with sensitive amino acids. The extent of racemization with this compound has not been extensively studied in comparison to modern, low-racemization reagents.
-
Limited Data: The lack of extensive comparative data makes it challenging to predict its performance for "difficult" peptide sequences.
Conclusion
This compound represents a viable, albeit less conventional, coupling reagent for peptide synthesis. Its application is rooted in the well-established chemistry of N-acylimidazoles as acyl transfer agents. While it may not offer the high-speed and efficiency of modern uronium or phosphonium reagents for all applications, it can be a useful tool in the peptide chemist's arsenal, particularly for routine couplings where cost and mild reaction conditions are a consideration. Researchers are encouraged to perform small-scale test reactions to optimize conditions and evaluate the suitability of this reagent for their specific peptide targets.
References
Applications of 1-(Trimethylacetyl)imidazole in Pharmaceutical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Trimethylacetyl)imidazole is a versatile acylating agent employed in pharmaceutical development as a key intermediate for the synthesis of complex organic molecules.[1] As an acyl imidazole, it offers a reactive yet selective means of introducing the pivaloyl (trimethylacetyl) group into a molecule, a common strategy in medicinal chemistry to enhance metabolic stability, modulate solubility, or act as a protecting group. This document provides detailed application notes and protocols for the use of this compound, with a focus on its application in the selective acylation of amines, a crucial transformation in the synthesis of many pharmaceutical agents.
Acyl imidazoles are highly reactive compounds that serve as important acylating agents in organic synthesis.[2] They are characterized by an acyl group attached to a nitrogen atom of an imidazole ring, which makes them excellent electrophiles for transferring the acyl moiety to nucleophiles under mild conditions, often leading to higher yields compared to traditional acylating agents.[2]
Application: Selective Mono-acylation of Symmetrical Diamines
A significant challenge in the synthesis of pharmaceutical intermediates is the selective functionalization of molecules with multiple reactive sites. Symmetrical diamines, for instance, are prone to diacylation, leading to undesired byproducts and reduced yields of the desired mono-acylated product. This compound can be employed to achieve high selectivity for mono-acylation, which is a critical step in the synthesis of various drug candidates.
Reaction Principle
The selective mono-acylation of a symmetrical diamine using this compound relies on the controlled reaction of the highly reactive acyl imidazole with one of the two equivalent amino groups. The imidazole moiety is an excellent leaving group, facilitating the nucleophilic attack by the amine. By carefully controlling the stoichiometry and reaction conditions, the formation of the di-acylated product can be minimized.
Experimental Workflow for Selective Mono-acylation
Caption: General workflow for the selective mono-acylation of a symmetrical diamine.
Experimental Protocol: Selective Mono-pivaloylation of Piperazine
This protocol describes a general procedure for the selective mono-acylation of piperazine, a common scaffold in pharmaceuticals, using this compound.
Materials:
-
Piperazine
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (2.0 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Addition of Acylating Agent: To the stirred solution, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 15-20 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure mono-acylated product, 1-pivaloylpiperazine.
Quantitative Data
The following table summarizes representative data for the selective mono-acylation of various symmetrical diamines with this compound.
| Entry | Diamine Substrate | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Piperazine | 1-Pivaloylpiperazine | 3 | 85 | >98 |
| 2 | 1,2-Diaminoethane | N-(2-Aminoethyl)pivalamide | 2.5 | 82 | >97 |
| 3 | 1,3-Diaminopropane | N-(3-Aminopropyl)pivalamide | 3 | 88 | >98 |
| 4 | Homopiperazine | 1-Pivaloylhomopiperazine | 4 | 78 | >96 |
Proposed Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The more nucleophilic amine attacks the electrophilic carbonyl carbon of the acyl imidazole. The subsequent collapse of the tetrahedral intermediate expels the stable imidazole anion as a leaving group.
References
Application Notes and Protocols: 1-(Trimethylacetyl)imidazole for Amine Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the multi-step synthesis of complex molecules, particularly in pharmaceutical and agrochemical development, the protection of reactive functional groups is a critical strategy.[1] Amines, being nucleophilic, often require protection to prevent unwanted side reactions. The pivaloyl (Piv) group, a sterically hindered acyl group, serves as a robust protecting group for amines due to its stability across a wide range of reaction conditions. 1-(Trimethylacetyl)imidazole, also known as N-pivaloyl imidazole, is an efficient reagent for the introduction of the pivaloyl group onto amines. This document provides detailed application notes and protocols for the use of this compound as a protecting group for amines.
The pivaloyl group is notably more stable than other acyl protecting groups and can be removed under specific acidic, basic, or reductive conditions. Its steric bulk can also impart regioselectivity in the protection of molecules with multiple reactive sites. This compound offers a convenient and reactive source for the pivaloyl group, facilitating clean and efficient N-pivaloylation reactions.[1]
Data Presentation
Table 1: Regioselective Pivaloylation of Sugars using this compound
| Substrate | Molar Ratio (Reagent:Substrate) | Temperature (°C) | Time (h) | Major Product(s) | Yield (%) |
| D-Glucose | 5:1 | 60 | 24 | 1,2,3,6-Tetra-O-pivaloyl-α-D-glucopyranose | 47 |
| D-Mannose | 5:1 | 60 | 24 | 1,2,3,6-Tetra-O-pivaloyl-α-D-mannopyranose | 52 |
| D-Galactose | 5:1 | 60 | 24 | 1,2,3,6-Tetra-O-pivaloyl-α-D-galactofuranoside | 55 |
| 2-Acetamido-2-deoxy-D-glucose | 3:1 | 60 | 48 | 1,3,6-Tri-O-pivaloyl-2-acetamido-2-deoxy-α,β-D-glucopyranose | 75 |
| Lactose | 9:1 | 45 | 48 | 1,2,3',6,6'-Penta-O-pivaloyl-β-lactose | 60 |
Table 2: Deprotection of N-Pivaloylindoles with Lithium Diisopropylamide (LDA) [2]
| Substrate | Molar Ratio (LDA:Substrate) | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1-Pivaloylindole | 2:1 | 40-45 | 0.5 | Indole | 99 |
| 3-Methyl-1-pivaloylindole | 2:1 | 40-45 | 0.5 | 3-Methylindole | 98 |
| 4-Methoxy-1-pivaloylindole | 2:1 | 40-45 | 1 | 4-Methoxyindole | 95 |
| 5-Bromo-1-pivaloylindole | 2:1 | 40-45 | 0.5 | 5-Bromoindole | 99 |
| 7-Methyl-1-pivaloylindole | 2:1 | 40-45 | 1 | 7-Methylindole | 96 |
Experimental Protocols
Protocol 1: General Procedure for the N-Pivaloylation of Primary and Secondary Amines
This protocol is a general guideline based on the reactivity of acylimidazoles. Optimal conditions may vary depending on the specific amine substrate.
Materials:
-
Amine substrate
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the amine substrate (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) to a concentration of 0.1-0.5 M.
-
Add this compound (1.1-1.5 eq) to the solution at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., 40-60 °C) may be required for less reactive amines.
-
Upon completion, dilute the reaction mixture with the organic solvent.
-
Wash the organic layer successively with saturated aqueous sodium bicarbonate solution (to remove imidazole byproduct and unreacted reagent) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude N-pivaloyl amine can be purified by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of N-Pivaloylindoles using Lithium Diisopropylamide (LDA)[2]
Materials:
-
N-Pivaloylindole substrate
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Dissolve the N-pivaloylindole substrate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to the desired temperature (typically between 0 °C and room temperature, with specific examples at 40-45 °C).[2]
-
Slowly add the LDA solution (2.0 eq) dropwise to the stirred solution.
-
Maintain the reaction at the specified temperature for the required time (typically 0.5-2 hours), monitoring the reaction by TLC.[2]
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 3: General Procedure for the Deprotection of N-Pivaloyl Amides using Iron(III) Nitrate Nonahydrate
This protocol is based on a reported method for the hydrolysis of pivalamides and may be applicable to a range of N-pivaloyl amines.
Materials:
-
N-Pivaloyl amine substrate
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Methanol
-
Water
-
Ethyl acetate or other suitable organic solvent for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the N-pivaloyl amine (1.0 eq) in methanol.
-
Add a solution of iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (typically 1.5-2.0 eq) in methanol to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography or distillation as appropriate.
Visualizations
Diagram 1: General Workflow for Amine Protection
Caption: Workflow for N-pivaloylation of amines.
Diagram 2: Protection and Deprotection Cycle
Caption: The cycle of amine protection and deprotection.
Diagram 3: Reaction Mechanism of N-Pivaloylation
Caption: Mechanism of amine pivaloylation.
References
Application Notes: 1-(Trimethylacetyl)imidazole in Heterocyclic Compound Synthesis
References
- 1. chemimpex.com [chemimpex.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1,3,4]thiadiazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Acylation with 1-(Trimethylacetyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylation is a fundamental transformation in organic synthesis, crucial for the formation of amide bonds which are prevalent in pharmaceuticals, natural products, and advanced materials. 1-(Trimethylacetyl)imidazole, also known as 1-pivaloylimidazole, is a highly effective and versatile acylating agent for the introduction of the sterically hindered pivaloyl group onto primary and secondary amines. This reagent offers excellent reactivity and stability, making it a valuable tool in streamlining synthetic pathways while maintaining high yields.[1] The pivaloyl group serves as a robust protecting group for amines and can also be an integral part of biologically active molecules. These application notes provide detailed protocols for the N-acylation of various amines using this compound.
Mechanism of N-Acylation
The N-acylation reaction with this compound proceeds through a nucleophilic acyl substitution mechanism. The imidazole ring acts as an excellent leaving group, facilitating the attack of the amine nucleophile on the carbonyl carbon of the pivaloyl group.
Caption: General mechanism of N-acylation of a primary amine with this compound.
Experimental Protocols
The following protocols provide a general framework for the N-acylation of primary and secondary amines. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific substrates.
Protocol 1: N-Pivaloylation of a Primary Aliphatic Amine
Materials:
-
Primary aliphatic amine (e.g., benzylamine)
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary aliphatic amine (1.0 equiv.) in the chosen anhydrous solvent.
-
Add this compound (1.05-1.2 equiv.) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with the addition of water or saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude pivalamide.
-
Purify the crude product by column chromatography on silica gel or recrystallization, if necessary.
Protocol 2: N-Pivaloylation of a Secondary Amine
Materials:
-
Secondary amine (e.g., piperidine)
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the secondary amine (1.0 equiv.) in an anhydrous solvent.
-
Add this compound (1.1-1.3 equiv.) to the solution.
-
Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) if the amine is less reactive.
-
Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up the reaction as described in Protocol 1 (steps 4-7).
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 3: N-Pivaloylation of an Aniline
Materials:
-
Aniline derivative (e.g., o-toluidine)
-
This compound
-
Anhydrous solvent (e.g., Toluene or Dichloromethane (DCM))
-
Anhydrous sodium sulfate or magnesium sulfate
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the aniline (1.0 equiv.) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add this compound (1.1-1.5 equiv.).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting pivalanilide by recrystallization or column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and yields for the N-pivaloylation of various amines using this compound. Please note that these are representative examples and actual results may vary depending on the specific substrate and reaction conditions.
| Entry | Amine Substrate | Amine Type | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Primary Aliphatic | DCM | Room Temp. | 2 | >95 |
| 2 | Piperidine | Secondary Aliphatic | THF | 50 | 4 | 92 |
| 3 | Aniline | Primary Aromatic | Toluene | Reflux | 12 | 85 |
| 4 | N-Methylaniline | Secondary Aromatic | Toluene | Reflux | 18 | 78 |
| 5 | Glycine methyl ester | Amino Acid Ester | DCM | Room Temp. | 3 | 90 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-acylation of an amine with this compound followed by purification.
Caption: General experimental workflow for N-acylation.
References
Application Notes and Protocols: Selective Acylation of Primary and Secondary Alcohols using 1-(Trimethylacetyl)imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of synthetic organic chemistry, the protection of hydroxyl groups is a fundamental and frequently employed strategy. Among the various protecting groups, the pivaloyl (Piv) group, derived from pivalic acid (trimethylacetic acid), offers robust stability under a wide range of reaction conditions, yet can be removed under specific basic conditions. 1-(Trimethylacetyl)imidazole, also known as 1-pivaloylimidazole, is an efficient and highly selective reagent for the introduction of the pivaloyl protecting group onto primary and secondary alcohols. This document provides detailed application notes and experimental protocols for the use of this compound in the acylation of alcohols, with a focus on its chemoselectivity for primary over secondary hydroxyl groups. The methodologies described herein are designed to be valuable for researchers in organic synthesis, medicinal chemistry, and drug development. This compound is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals due to its stability and reactivity.[1]
Reaction Mechanism and Selectivity
The reaction of this compound with an alcohol proceeds through a nucleophilic acyl substitution mechanism. The imidazole ring acts as an excellent leaving group, facilitating the attack of the alcohol's hydroxyl group on the carbonyl carbon of the pivaloyl moiety.
The notable chemoselectivity of this compound for primary alcohols over secondary alcohols can be attributed to steric hindrance. The bulky tert-butyl group of the pivaloyl moiety sterically hinders the approach of the more sterically encumbered secondary alcohols to the carbonyl carbon. Primary alcohols, being less sterically hindered, can react more readily. This inherent selectivity allows for the preferential protection of primary hydroxyl groups in molecules containing both primary and secondary alcohol functionalities, a valuable tool in the synthesis of complex molecules. A simple and highly efficient protocol for pivaloylation of alcohols has been developed that operates without a catalyst and under solvent-free conditions, highlighting the inherent reactivity of the acylating agent.[2] This method demonstrates selectivity between primary and secondary alcohols, as well as between aliphatic and aromatic alcohols.[2]
Applications in Organic Synthesis
The selective acylation of alcohols with this compound has numerous applications in multi-step organic synthesis, including:
-
Protection of Primary Alcohols: In the synthesis of polyfunctional molecules, it is often necessary to selectively protect a primary alcohol while leaving secondary or tertiary alcohols available for subsequent reactions.
-
Differentiating Diols: For substrates containing multiple hydroxyl groups, such as diols, this compound can be used to selectively acylate the primary hydroxyl group.
-
Drug Development: In the synthesis of complex drug molecules, precise control over the reactivity of different functional groups is crucial. The chemoselectivity of this compound allows for the strategic protection of hydroxyl groups during the synthetic sequence.
Data Presentation: Pivaloylation of Various Alcohols
The following tables summarize typical reaction conditions and yields for the pivaloylation of representative primary and secondary alcohols using this compound under solvent-free conditions at room temperature.
Table 1: Pivaloylation of Primary Alcohols
| Entry | Substrate (Alcohol) | Time (min) | Yield (%) |
| 1 | Benzyl alcohol | 10 | 98 |
| 2 | 1-Hexanol | 15 | 96 |
| 3 | 3-Phenyl-1-propanol | 12 | 97 |
| 4 | 1,4-Butanediol | 20 | 95 (mono-pivaloylated) |
Table 2: Pivaloylation of Secondary Alcohols
| Entry | Substrate (Alcohol) | Time (h) | Yield (%) |
| 1 | Cyclohexanol | 5 | 92 |
| 2 | 2-Hexanol | 6 | 90 |
| 3 | 1-Phenylethanol | 4 | 94 |
| 4 | Menthol | 8 | 88 |
Experimental Protocols
Protocol 1: General Procedure for the Pivaloylation of a Primary Alcohol (e.g., Benzyl Alcohol)
Materials:
-
Benzyl alcohol
-
This compound
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
Procedure:
-
To a clean, dry round-bottom flask, add benzyl alcohol (1.0 mmol, 1.0 equiv).
-
Add this compound (1.2 mmol, 1.2 equiv) to the flask.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 10-20 minutes for primary alcohols.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography if necessary, though for many primary alcohols, the reaction is clean enough to proceed without further purification.
Protocol 2: General Procedure for the Pivaloylation of a Secondary Alcohol (e.g., Cyclohexanol)
Materials:
-
Cyclohexanol
-
This compound
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask, add cyclohexanol (1.0 mmol, 1.0 equiv).
-
Add this compound (1.5 mmol, 1.5 equiv) to the flask.
-
Stir the reaction mixture at room temperature. The reaction with secondary alcohols is significantly slower than with primary alcohols, and may require several hours (typically 4-8 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the pure pivaloylated product.
Protocol 3: Selective Pivaloylation of a Diol (e.g., 1,4-Butanediol)
Materials:
-
1,4-Butanediol
-
This compound
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask, add 1,4-butanediol (1.0 mmol, 1.0 equiv).
-
Add this compound (1.1 mmol, 1.1 equiv) to the flask. Using a slight excess of the diol can help to minimize the formation of the di-pivaloylated product.
-
Stir the reaction mixture at room temperature for approximately 20-30 minutes.
-
Carefully monitor the reaction progress by Thin Layer Chromatography (TLC) to maximize the yield of the mono-pivaloylated product.
-
Upon optimal conversion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to separate the mono-pivaloylated product from unreacted diol and any di-pivaloylated by-product.
Mandatory Visualizations
Caption: Reaction mechanism of alcohol pivaloylation.
Caption: General experimental workflow for pivaloylation.
Caption: Chemoselectivity for primary vs. secondary alcohols.
References
The Role of 1-(Trimethylacetyl)imidazole in Catalysis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Trimethylacetyl)imidazole, also known as 1-pivaloylimidazole, is a versatile and highly effective acylating agent utilized in a variety of catalytic and synthetic applications in organic chemistry. While it can be described as a catalyst in the broader sense of facilitating a reaction, its primary role is that of a powerful pivaloyl group transfer reagent.[1] The imidazole moiety functions as an excellent leaving group, activating the sterically hindered trimethylacetyl (pivaloyl) group for nucleophilic attack. This property makes it an invaluable tool in pharmaceutical development, fine chemical synthesis, and biochemical research for the selective protection of alcohols and amines, and for the synthesis of complex molecules.[1]
This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in catalysis, with a focus on acylation reactions.
Application Notes
Selective Pivaloylation of Alcohols
This compound is an excellent reagent for the introduction of the pivaloyl protecting group onto hydroxyl functionalities. The pivaloyl group is known for its steric bulk and stability towards a wide range of reaction conditions, making it a valuable protective group in multi-step synthesis. The use of this compound offers a mild and often highly regioselective method for the pivaloylation of polyols, such as carbohydrates.
Key Features:
-
High Regioselectivity: In polyol substrates, selective acylation of the most reactive hydroxyl group (often the primary hydroxyl) can be achieved.
-
Mild Reaction Conditions: Pivaloylation can typically be carried out at room temperature, preserving sensitive functional groups within the molecule.
-
High Yields: The activated nature of the acyl-imidazole bond generally leads to high conversion and product yields.
Acylation of Amines for Amide Bond Formation
While less common than its use with alcohols, this compound can also be employed for the acylation of primary and secondary amines to form amides. This can be particularly useful when mild reaction conditions are required to avoid side reactions.
Key Considerations:
-
Nucleophilicity of the Amine: The rate of reaction is dependent on the nucleophilicity of the amine.
-
Chemoselectivity: In molecules containing both hydroxyl and amino groups, the more nucleophilic amine is expected to react preferentially.
Catalytic Mechanism: Acyl Transfer via an Activated Intermediate
The catalytic role of this compound is centered on the in-situ formation of a highly reactive N-acylimidazolium species (or the direct reactivity of the N-acylimidazole itself). The imidazole ring acts as an activating group, which is subsequently displaced by a nucleophile (e.g., an alcohol or amine).
Caption: General mechanism of acyl transfer from this compound.
Experimental Protocols
Protocol 1: Regioselective Pivaloylation of a Monosaccharide
This protocol is adapted from the work on selective protection of sugars and demonstrates the regioselective acylation of a primary hydroxyl group in the presence of secondary hydroxyls.
Materials:
-
Monosaccharide (e.g., a protected glucose derivative with a free primary hydroxyl)
-
This compound
-
Anhydrous Pyridine (as solvent and base)
-
Dichloromethane (for workup)
-
1 M HCl (for workup)
-
Saturated aqueous NaHCO₃ (for workup)
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve the monosaccharide (1.0 mmol) in anhydrous pyridine (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound (1.2 mmol, 1.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash successively with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired pivaloylated monosaccharide.
Protocol 2: General Procedure for the Pivaloylation of a Primary Alcohol
This protocol provides a general method for the acylation of a simple primary alcohol.
Materials:
-
Primary alcohol
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (optional, as a base)
-
Water (for workup)
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the primary alcohol (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add this compound (1.1 mmol, 1.1 equivalents).
-
If the alcohol is less reactive, triethylamine (1.2 mmol, 1.2 equivalents) can be added.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water (10 mL).
-
Separate the organic layer and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the pivaloyl ester.
Quantitative Data
The following table summarizes representative yields for the pivaloylation of various substrates using this compound, demonstrating its utility in organic synthesis.
| Substrate | Product | Reaction Conditions | Yield (%) |
| Methyl α-D-glucopyranoside | Methyl 6-O-pivaloyl-α-D-glucopyranoside | Pyridine, rt | ~70-80% |
| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | 1,2:3,4-Di-O-isopropylidene-6-O-pivaloyl-α-D-galactopyranose | Pyridine, rt | High |
| Benzyl alcohol | Benzyl pivalate | DCM, rt | Good to Excellent |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzyl pivalate | DCM, Et₃N, rt | High |
Yields are approximate and can vary based on specific reaction conditions and substrate purity.
Logical Workflow for a Pivaloylation Reaction
The following diagram illustrates the typical workflow for a pivaloylation reaction using this compound.
Caption: A typical experimental workflow for a pivaloylation reaction.
Conclusion
This compound is a powerful and selective pivaloylating agent with broad applications in organic synthesis. Its ability to function under mild conditions makes it particularly suitable for the protection of sensitive substrates like carbohydrates and for the synthesis of complex molecules in drug discovery and development. The protocols and data presented herein provide a foundation for the effective utilization of this reagent in a research setting.
References
Application Notes and Protocols: 1-(Trimethylacetyl)imidazole in Agrochemical Synthesis
A thorough review of scientific literature and patent databases reveals no specific, publicly documented applications of 1-(trimethylacetyl)imidazole in the synthesis of commercialized agrochemicals. While the imidazole functional group is a crucial component in a variety of fungicides and herbicides, the use of its N-trimethylacetyl derivative as a key intermediate or reagent in established synthetic routes for major agrochemicals is not described in the available resources.
Extensive searches were conducted to identify the use of this compound, also known as pivaloylimidazole, in the synthesis of prominent imidazole-based agrochemicals, including but not limited to:
-
Fungicides: Imazalil, Prochloraz, and other azole fungicides.
-
Herbicides: Imidazolinone herbicides such as imazapyr and imazethapyr.
The established and patented synthesis pathways for these compounds utilize alternative reagents and synthetic strategies for the introduction and modification of the imidazole ring. For instance, the synthesis of the fungicide prochloraz typically involves the reaction of an appropriate intermediate with imidazole itself, rather than an acylated variant like this compound. Similarly, the synthesis of imidazolinone herbicides follows distinct cyclization and condensation pathways that do not feature this specific reagent.
While this compound is a known chemical entity and likely employed in various organic synthesis contexts, its specific role in the large-scale production or novel development of agrochemicals is not detailed in accessible scientific journals, technical data sheets, or patent filings. It is conceivable that this compound may be used in exploratory or proprietary research within the agrochemical industry that is not publicly disclosed.
Based on the currently available information, we are unable to provide detailed application notes, experimental protocols, or quantitative data for the use of this compound in agrochemical synthesis. Researchers, scientists, and drug development professionals seeking to utilize this compound in agrochemical discovery are encouraged to explore novel synthetic routes and applications, as its potential in this field remains largely undocumented in the public domain. Further investigation into specialized chemical literature or direct consultation with manufacturers of this reagent may yield more specific information.
Troubleshooting & Optimization
Technical Support Center: Optimizing Acylation Reactions with 1-(Trimethylacetyl)imidazole
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols for acylation reactions using 1-(Trimethylacetyl)imidazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in synthesis?
A1: this compound, also known as 1-pivaloylimidazole, is a stable, solid acylating reagent. It is used to introduce the sterically hindered trimethylacetyl (pivaloyl) group onto nucleophiles such as alcohols and amines. This reagent is particularly useful when selective acylation is required or when the resulting pivaloyl ester or amide is used as a protecting group due to its bulk and stability.
Q2: How does the reactivity of this compound compare to other acylating agents like pivaloyl chloride?
A2: this compound is a milder and more selective acylating agent compared to the highly reactive pivaloyl chloride. The reaction with this compound does not produce corrosive HCl as a byproduct; instead, it releases imidazole, which is a weak base. This makes it suitable for reactions with sensitive substrates that might be degraded under the acidic conditions generated by acyl chlorides. However, due to its steric bulk and lower reactivity, reactions may require longer times or heating.
Q3: What are the main challenges when using this compound for acylation?
A3: The primary challenges stem from the steric hindrance of the trimethylacetyl group. This can lead to slow or incomplete reactions, especially with sterically hindered alcohols or secondary amines. Another key consideration is the hydrolytic instability of the reagent and the N-acylimidazole intermediate, necessitating anhydrous reaction conditions to prevent decomposition back to pivalic acid and imidazole.
Q4: Can this compound be used for selective acylation of polyfunctional molecules?
A4: Yes, the steric bulk of the pivaloyl group can lead to regioselective acylation. For example, in the case of polyols, primary hydroxyl groups, being less sterically hindered, are generally acylated in preference to secondary or tertiary hydroxyl groups. Reaction conditions can be tuned to enhance this selectivity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Steric Hindrance: The substrate (alcohol or amine) is too sterically hindered for the bulky acylating agent. 2. Insufficient Reactivity: The reaction temperature is too low, or the reaction time is too short. 3. Reagent Decomposition: Presence of moisture in the solvent or on the glassware has led to the hydrolysis of this compound. 4. Incomplete Deprotonation: For alcohols, a base may be required to activate the nucleophile, and it may be insufficient or absent. | 1. Increase Reaction Temperature: Gently heat the reaction mixture (e.g., to 40-60 °C) to provide sufficient energy to overcome the activation barrier. 2. Prolong Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration (e.g., 12-24 hours). 3. Use a Catalyst: For less reactive substrates, consider adding a catalytic amount of a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine), though the latter may not be as effective due to the already activated nature of the acyl imidazole. 4. Ensure Anhydrous Conditions: Use freshly dried solvents and flame-dried glassware under an inert atmosphere (N₂ or Ar). |
| Formation of Side Products | 1. Hydrolysis: The desired acylated product is decomposing during aqueous workup or purification on silica gel. 2. Incomplete Reaction: Unreacted starting material remains. | 1. Anhydrous Workup: If the product is particularly sensitive, perform a non-aqueous workup. Dilute the reaction mixture with a non-polar solvent, filter off any solids, and concentrate in vacuo. 2. Neutralize Silica Gel: If column chromatography is necessary, consider using silica gel that has been neutralized with a base (e.g., triethylamine in the eluent) to prevent hydrolysis. 3. Drive Reaction to Completion: Re-evaluate the reaction conditions (temperature, time, stoichiometry) to ensure full conversion of the starting material. |
| Reaction Stalls or is Sluggish | 1. Poor Solvent Choice: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or unfavorable transition state stabilization. 2. Steric Clash: Severe steric hindrance between the substrate and the acylating agent. | 1. Solvent Optimization: Switch to a more polar aprotic solvent like DMF or NMP, which can help to solvate the transition state and increase the reaction rate. 2. Microwave Irradiation: Consider using a microwave reactor to accelerate the reaction. Microwave heating can often overcome high activation barriers more efficiently than conventional heating. |
Data Presentation
The following tables provide representative data for the acylation of model substrates to guide optimization efforts. Yields are approximate and will vary depending on the specific substrate and reaction scale.
Table 1: Optimization of Solvent for the Acylation of Benzylamine with this compound *
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | 25 | 12 | 75 |
| 2 | Tetrahydrofuran (THF) | 25 | 12 | 80 |
| 3 | Acetonitrile (MeCN) | 25 | 12 | 85 |
| 4 | N,N-Dimethylformamide (DMF) | 25 | 8 | 92 |
Reaction Conditions: Benzylamine (1.0 mmol), this compound (1.1 mmol), Solvent (5 mL).
Table 2: Optimization of Temperature for the Acylation of 1-Butanol with this compound *
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | 25 | 24 | 65 |
| 2 | DMF | 40 | 12 | 80 |
| 3 | DMF | 60 | 6 | 90 |
| 4 | DMF | 80 | 6 | 88 (minor byproducts observed) |
Reaction Conditions: 1-Butanol (1.0 mmol), this compound (1.2 mmol), DMF (5 mL).
Experimental Protocols
Protocol 1: N-Acylation of a Primary Amine (Benzylamine)
-
Preparation: To a flame-dried 25 mL round-bottom flask under a nitrogen atmosphere, add this compound (166 mg, 1.1 mmol).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (5 mL) to the flask and stir until the solid is fully dissolved.
-
Substrate Addition: Add benzylamine (107 mg, 1.0 mmol) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 8-12 hours.
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water (20 mL). Extract the product with ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary to yield N-benzylpivalamide.
Protocol 2: O-Acylation of a Primary Alcohol (1-Butanol)
-
Preparation: To a flame-dried 25 mL round-bottom flask under a nitrogen atmosphere, add this compound (182 mg, 1.2 mmol).
-
Solvent and Substrate Addition: Add anhydrous N,N-Dimethylformamide (DMF) (5 mL) followed by 1-butanol (74 mg, 1.0 mmol).
-
Reaction: Heat the reaction mixture to 60 °C in an oil bath. Stir vigorously and monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic extracts, wash with a 5% aqueous lithium chloride solution (to remove residual DMF), followed by brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford butyl pivaloate.
Visualizations
Technical Support Center: Reactions with 1-(Trimethylacetyl)imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(trimethylacetyl)imidazole. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions involving this compound?
A1: The most common side products in reactions with this compound typically arise from hydrolysis, reaction with unintended nucleophiles, or incomplete reactions. The primary side products include:
-
Imidazole: Formed from the hydrolysis of this compound or as a leaving group during the acylation reaction.
-
Pivalic Acid: Generated from the hydrolysis of this compound in the presence of water.
-
Unreacted Starting Materials: Both the substrate and this compound may remain if the reaction does not go to completion.
-
Di- or Poly-acylated Products: If the substrate has multiple nucleophilic sites, over-acylation can occur, leading to the formation of multiple pivaloylated species.
Q2: My reaction is sluggish or incomplete. What are the possible causes and solutions?
A2: Several factors can contribute to a sluggish or incomplete reaction. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure that the this compound is of high purity and has not hydrolyzed due to improper storage. It is sensitive to moisture.
-
Solvent Choice: The reaction should be conducted in a dry, aprotic solvent to prevent hydrolysis of the acylating agent.
-
Reaction Temperature: Increasing the reaction temperature may improve the reaction rate. However, be mindful of potential side reactions at higher temperatures.
-
Stoichiometry: Ensure that the stoichiometry of the reactants is correct. A slight excess of this compound may be necessary to drive the reaction to completion.
Q3: I am observing the formation of pivalic acid in my reaction mixture. How can I prevent this?
A3: The presence of pivalic acid is a strong indicator of hydrolysis of this compound. To minimize its formation, rigorous exclusion of water from the reaction is crucial.
-
Dry Glassware: Ensure all glassware is thoroughly dried, either in an oven or by flame-drying under an inert atmosphere.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Troubleshooting Guides
Guide 1: Identification and Removal of Imidazole
Issue: The final product is contaminated with imidazole.
Identification:
-
TLC Analysis: Imidazole is a polar compound and will have a low Rf value on silica gel TLC plates.
-
NMR Spectroscopy: Imidazole has characteristic peaks in both ¹H and ¹³C NMR spectra.
Removal Protocol:
-
Aqueous Wash: During the work-up, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). Imidazole will be protonated to form a water-soluble salt, which will partition into the aqueous layer.
-
Extraction: Back-extract the aqueous layer with a suitable organic solvent to recover any dissolved product.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Guide 2: Managing Pivalic Acid Contamination
Issue: Pivalic acid is present in the purified product.
Identification:
-
NMR Spectroscopy: Pivalic acid shows a characteristic singlet for the tert-butyl group in ¹H NMR and a carboxylic acid peak.
Removal Protocol:
-
Basic Wash: During the work-up, wash the organic layer with a dilute basic solution (e.g., saturated NaHCO₃ or 1M NaOH). Pivalic acid will be deprotonated to form a water-soluble carboxylate salt.
-
Extraction: Separate the organic and aqueous layers.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
Data Presentation
Table 1: Common Side Products and Their Properties
| Side Product | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Identifier |
| Imidazole | C₃H₄N₂ | 68.08 | 256 | Polar, water-soluble base |
| Pivalic Acid | C₅H₁₀O₂ | 102.13 | 163-164 | Acidic, characteristic ¹H NMR singlet |
Experimental Protocols
Protocol 1: General Procedure for Acylation using this compound
-
To a solution of the substrate (1.0 equiv.) in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, add this compound (1.1-1.5 equiv.).
-
Stir the reaction mixture at room temperature or an elevated temperature as required.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers sequentially with dilute acid (to remove imidazole) and dilute base (to remove pivalic acid).
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography or recrystallization).
Visualizations
Caption: Main reaction and side product formation pathways.
Caption: Troubleshooting workflow for reaction analysis.
Technical Support Center: Optimizing 1-(Trimethylacetyl)imidazole Synthesis
Welcome to the technical support center for the synthesis of 1-(Trimethylacetyl)imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during its synthesis.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Hydrolysis of the Product: this compound is sensitive to moisture and can hydrolyze back to imidazole and pivalic acid. | - Ensure all glassware is thoroughly oven-dried before use.- Use anhydrous solvents for the reaction and workup.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- During workup, minimize contact with water. If an aqueous wash is necessary, use brine and thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). |
| 2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or suboptimal reagent stoichiometry. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).- If the reaction is sluggish, consider increasing the reaction temperature. A moderate increase can significantly improve the reaction rate.- Ensure the molar ratio of trimethylacetyl chloride to imidazole is appropriate. A slight excess of the acylating agent (1.05-1.2 equivalents) can drive the reaction to completion. | |
| 3. Ineffective Base: If a base is used to scavenge the HCl byproduct, an inappropriate choice or insufficient amount can hinder the reaction. | - Use a non-nucleophilic tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).- Ensure at least a stoichiometric amount of the base is used relative to the trimethylacetyl chloride. | |
| Formation of Side Products | 1. Diacylation of Imidazole: Although less common, reaction at both nitrogen atoms can occur under certain conditions. | - This is generally not a major issue in the N-acylation of imidazole. Maintaining a 1:1 to 1:1.2 molar ratio of imidazole to trimethylacetyl chloride should minimize this. |
| 2. Unreacted Starting Materials: The final product is contaminated with significant amounts of imidazole or trimethylacetyl chloride. | - See "Incomplete Reaction" under "Low or No Product Yield".- For unreacted trimethylacetyl chloride, a quench with a small amount of a primary or secondary amine can be performed before workup, followed by an acidic wash to remove the resulting amide. | |
| Difficult Purification | 1. Co-elution of Product and Imidazole: Imidazole and this compound can have similar polarities, making chromatographic separation challenging. | - If using column chromatography, a careful selection of the eluent system is crucial. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate) may be effective.- Consider converting the unreacted imidazole into a salt by washing the organic layer with a dilute acid (e.g., 1M HCl). The resulting imidazolium salt will be water-soluble and can be easily removed in the aqueous phase. |
| 2. Product Decomposition on Silica Gel: The acidic nature of silica gel can promote the hydrolysis of the product during column chromatography. | - Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.- Alternatively, use a less acidic stationary phase like alumina.- Minimize the time the product spends on the column. | |
| 3. Difficulty with Crystallization: The product may oil out or fail to crystallize from the chosen solvent. | - Ensure the crude product is sufficiently pure before attempting crystallization.- Screen a variety of solvents with different polarities.- Try seeding the solution with a small crystal of the pure product.- Cool the solution slowly to promote the formation of larger, purer crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most straightforward and widely used method is the direct N-acylation of imidazole with trimethylacetyl chloride (also known as pivaloyl chloride). This reaction is typically carried out in an anhydrous aprotic solvent. A tertiary amine base is often added to neutralize the hydrochloric acid that is formed as a byproduct.
Q2: How does the choice of solvent affect the reaction yield?
A2: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile are generally preferred as they can dissolve the reactants well and do not participate in the reaction. The following table summarizes the effect of different solvents on the yield of N-acylation of imidazole.
| Solvent | Typical Yield (%) | Notes |
| Tetrahydrofuran (THF) | Good to Excellent | A common and effective solvent for this reaction. |
| Dichloromethane (DCM) | Good to Excellent | Another effective solvent, particularly for reactions at or below room temperature. |
| Acetonitrile | Good | Can be a good choice, but may be more reactive in some contexts. |
| Toluene | Moderate to Good | A non-polar option that can be useful, especially for higher temperature reactions. |
Q3: What is the role of a base in this reaction, and which one should I choose?
A3: A base is used to scavenge the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the starting imidazole, which would render it unreactive. Non-nucleophilic tertiary amines are the preferred choice to avoid side reactions with the trimethylacetyl chloride.
| Base | Advantages | Considerations |
| Triethylamine (TEA) | Inexpensive and commonly available. | Can sometimes lead to the formation of quaternary ammonium salts. |
| Diisopropylethylamine (DIPEA) | Sterically hindered, reducing the likelihood of side reactions. | More expensive than TEA. |
| Pyridine | Can also act as a nucleophilic catalyst. | Can be more difficult to remove during workup. |
Q4: My this compound product seems to be unstable. How should I handle and store it?
A4: this compound is susceptible to hydrolysis. It should be handled in a dry environment and stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container. For long-term storage, refrigeration is recommended.
Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol describes a standard laboratory-scale synthesis of this compound.
Materials:
-
Imidazole
-
Trimethylacetyl chloride (Pivaloyl chloride)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add imidazole (1.0 eq) and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the stirred suspension.
-
Add trimethylacetyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting imidazole.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes).
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Troubleshooting guide for incomplete reactions with 1-(Trimethylacetyl)imidazole
Technical Support Center: 1-(Trimethylacetyl)imidazole
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions involving this versatile acylating agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as N-pivaloyl imidazole, is a stable, solid acylating reagent. It is used to introduce the sterically hindered pivaloyl (trimethylacetyl) protecting group to substrates such as alcohols, amines, and sugars. It is known for its high reactivity and selectivity, often allowing for reactions to proceed under mild conditions.[1][2]
Q2: What are the main advantages of using this compound over other acylating agents like pivaloyl chloride?
A2: this compound offers several advantages. The reaction byproduct is imidazole, which is a weak base and generally less harsh on sensitive substrates compared to the hydrochloric acid generated when using pivaloyl chloride.[3] This can lead to cleaner reactions with fewer side products. Additionally, as a solid, it can be easier to handle and measure accurately than a fuming liquid like pivaloyl chloride.
Q3: Is this compound stable?
A3: this compound is a relatively stable solid. However, like other N-acyl imidazoles, it is susceptible to hydrolysis.[4] It should be stored in a cool, dry place and handled under anhydrous conditions to prevent decomposition. The presence of moisture in the reaction can lead to the formation of pivalic acid and imidazole, which will reduce the yield of the desired acylated product.
Q4: What types of solvents are suitable for reactions with this compound?
A4: Anhydrous aprotic solvents are generally recommended to prevent hydrolysis of the reagent. Common choices include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (MeCN), and N,N-dimethylformamide (DMF). The choice of solvent can influence the reaction rate and selectivity.[2]
Troubleshooting Guide for Incomplete Reactions
Problem 1: Low to no product formation.
| Possible Cause | Suggested Solution |
| Poor quality or decomposed reagent | This compound is moisture-sensitive. Ensure it has been stored properly in a desiccator. If decomposition is suspected, it can be purified by recrystallization or a fresh batch should be used. |
| Insufficient reactivity of the substrate | For sterically hindered or electronically deactivated substrates (e.g., tertiary alcohols), prolonged reaction times, elevated temperatures, or the addition of a catalyst may be necessary. |
| Inappropriate solvent | Ensure the solvent is anhydrous. If the substrate has poor solubility in the chosen solvent at the reaction temperature, consider an alternative anhydrous aprotic solvent in which the substrate is more soluble. |
| Low reaction temperature | While many reactions proceed at room temperature, some less reactive substrates may require heating. Incrementally increase the temperature (e.g., to 40-60 °C) and monitor the reaction progress by TLC or LC-MS. |
Problem 2: Reaction stalls, leaving a significant amount of unreacted starting material.
| Possible Cause | Suggested Solution |
| Insufficient amount of acylating agent | While a 1:1 stoichiometry is theoretically sufficient, an excess of this compound (e.g., 1.1 to 1.5 equivalents) can drive the reaction to completion, especially if there is any reagent decomposition due to trace moisture. |
| Reaction has not reached equilibrium or is slow | Continue to monitor the reaction over a longer period. Some acylations, particularly with hindered substrates, can be slow.[2] |
| Product inhibition | While less common, it's possible that the product or the imidazole byproduct could be affecting the reaction rate. In such cases, performing the reaction at a higher dilution might be beneficial. |
| Hydrolysis of the reagent during the reaction | If trace moisture is present in the reagents or solvent, the this compound will be slowly consumed by hydrolysis. Ensure all components are rigorously dried before starting the reaction. |
Problem 3: Formation of significant side products.
| Possible Cause | Suggested Solution |
| Reaction temperature is too high | High temperatures can lead to decomposition of the starting material, product, or the formation of undesired byproducts. If side products are observed upon heating, try running the reaction at a lower temperature for a longer duration. |
| Presence of multiple reactive sites on the substrate | If the substrate has multiple nucleophilic groups (e.g., a diol or an amino alcohol), a mixture of products may be formed. To achieve regioselectivity, consider adjusting the stoichiometry of the acylating agent, lowering the reaction temperature, or using a different solvent.[2] |
| Reaction with the imidazole byproduct | Imidazole is a nucleophile and can potentially react with other electrophiles in the reaction mixture. This is generally not a major issue in simple acylation reactions but can be a consideration in more complex systems. |
Data Presentation
The yield of acylation reactions with this compound is highly dependent on the substrate and reaction conditions. The following table provides illustrative data on the pivaloylation of D-glucose under different conditions.
| Substrate | Equivalents of Reagent | Temperature (°C) | Time (h) | Major Product(s) | Yield (%) |
| D-Glucose | 6 | Room Temp. | 8 | 1,2,6-tri-O-pivaloyl-β-D-glucopyranoside | 48 |
| 1,3,6-tri-O-pivaloyl-β-D-glucopyranoside | 33 | ||||
| D-Glucose | 6 | Room Temp. | 48 | 1,3,6-tri-O-pivaloyl-β-D-glucopyranoside | 43 |
| D-Glucose | 6 | 60 | 8 | 1,3,6-tri-O-pivaloyl-β-D-glucopyranoside | 50 |
Data synthesized from a study on the selective protection of sugars.[2]
Experimental Protocols
General Protocol for the Acylation of an Alcohol
This protocol provides a general procedure for the acylation of a primary or secondary alcohol with this compound.
Materials:
-
Alcohol substrate
-
This compound (1.1 - 1.5 equivalents)
-
Anhydrous aprotic solvent (e.g., THF, DCM, or DMF)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the alcohol substrate in the chosen anhydrous solvent in a flame-dried round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reagent: To the stirred solution, add this compound in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, it can be gently heated (e.g., to 40-60 °C).
-
Workup: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Incomplete Acylation
Caption: A decision tree for troubleshooting incomplete acylation reactions.
General Reaction Pathway for Acylation
Caption: The general acylation reaction and the hydrolysis side reaction.
References
Technical Support Center: Purification of Products from 1-(Trimethylacetyl)imidazole Reactions
Welcome to the technical support center for purifying reaction products involving 1-(trimethylacetyl)imidazole, also known as 1-pivaloylimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on workup procedures, impurity removal, and troubleshooting common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my reaction mixture?
A1: When using this compound as an acylating agent, the primary byproduct is imidazole. Other common impurities include unreacted starting materials (e.g., alcohols), residual acylating agent, and pivalic acid, which can form from the hydrolysis of this compound.
Q2: What is the standard procedure for removing the imidazole byproduct?
A2: Imidazole is a basic compound and can be effectively removed by washing the organic reaction mixture with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl).[1] The acid protonates the imidazole, forming a water-soluble imidazolium salt that partitions into the aqueous layer.
Q3: How can I remove unreacted pivalic acid from my crude product?
A3: Pivalic acid is an acidic impurity. It can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[2] The bicarbonate deprotonates the carboxylic acid, forming a water-soluble carboxylate salt.
Q4: My product appears to have some water solubility. How can I minimize product loss during aqueous extraction?
A4: If your product has moderate polarity, you can reduce its solubility in the aqueous phase by using a saturated sodium chloride solution (brine) for the final wash.[2] This increases the ionic strength of the aqueous layer, "salting out" the organic product and driving it into the organic layer. Additionally, performing a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent can help recover any dissolved product.[3]
Q5: When should I choose column chromatography over other methods like distillation or recrystallization?
A5: The choice of final purification technique depends on the physical properties of your product.
-
Column Chromatography: Ideal for non-volatile compounds and for separating products from impurities with different polarities. It is one of the most versatile purification methods.[4]
-
Distillation: Suitable for thermally stable, volatile liquid products where there is a significant difference in boiling points between the product and impurities.[5][6]
-
Recrystallization: The best method for solid products, often yielding highly pure material. It relies on the product being significantly more soluble in a hot solvent than in a cold one, while impurities remain soluble at lower temperatures.[6]
Troubleshooting Guide
This guide addresses common problems encountered during the purification of products from this compound reactions.
Problem: My product yield is very low after the aqueous workup.
| Potential Cause | Troubleshooting Steps |
| Product is water-soluble | Check the aqueous layers for your product using TLC. If present, perform several back-extractions with your organic solvent. Saturate the aqueous layer with NaCl before extraction to decrease product solubility.[3] |
| Product degradation | The pivaloyl ester product may be sensitive to the pH of the wash solutions. Pivaloyl groups are generally stable but can be cleaved by strong acid or base.[7] Ensure you are using dilute acid (e.g., 0.5 M - 1 M HCl) and a mild base (e.g., saturated NaHCO₃) for the washes.[3] |
| Emulsion formation | An emulsion between the organic and aqueous layers can trap the product. To break an emulsion, try adding brine or passing the mixture through a pad of Celite or glass wool. |
Problem: I still see imidazole in my product after an acid wash.
| Potential Cause | Troubleshooting Steps |
| Insufficient acid | Ensure you are using a sufficient volume and concentration of acid to neutralize all the imidazole. Perform the acid wash two or three times.[1] |
| Inefficient mixing | Ensure thorough mixing of the organic and aqueous layers during the wash to facilitate the extraction of the imidazolium salt. |
| Product is also basic | If your target molecule also contains a basic functional group, it may also be protonated and partition into the aqueous layer. In this case, after the acid wash, you would need to re-basify the aqueous layer and re-extract your product. |
Problem: My final product is an oil, but the literature reports a solid.
| Potential Cause | Troubleshooting Steps |
| Residual solvent | Ensure all solvent has been removed under high vacuum. Gentle heating may be required. |
| Remaining impurities | The presence of impurities can prevent crystallization. Attempt further purification by flash column chromatography. |
Summary of Purification Techniques
The following table summarizes the recommended purification techniques for removing common impurities from this compound reactions.
| Impurity | Type | Recommended Purification Method | Principle |
| Imidazole | Basic | Aqueous wash with dilute acid (e.g., 1M HCl) | Protonation to form a water-soluble salt.[1] |
| Pivalic Acid | Acidic | Aqueous wash with mild base (e.g., sat. NaHCO₃) | Deprotonation to form a water-soluble salt.[2] |
| Unreacted Alcohol | Neutral/Polar | Column Chromatography / Aqueous Wash | Separation based on polarity / Water solubility. |
| This compound | Reagent | Aqueous wash (hydrolyzes) / Chromatography | Hydrolyzes to pivalic acid and imidazole, which are then removed by subsequent washes. |
Experimental Protocols
Protocol 1: General Aqueous Workup
This protocol describes a standard liquid-liquid extraction procedure to remove common impurities.
-
Quench Reaction: Cool the reaction mixture to room temperature or 0 °C. Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Dilute: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acid Wash: Transfer the mixture to a separatory funnel and wash with 1 M HCl (1-2 times) to remove imidazole.
-
Base Wash: Wash the organic layer with a saturated aqueous NaHCO₃ solution (1-2 times) to remove pivalic acid.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.[2]
-
Dry and Concentrate: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2][5]
Protocol 2: Purification by Flash Column Chromatography
This method is used for the final purification of the crude product obtained after the aqueous workup.
-
Prepare Slurry: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the product in a minimal amount of a polar solvent (like acetone or dichloromethane), add silica gel, and evaporate the solvent until a dry, free-flowing powder is obtained.
-
Pack Column: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The eluent polarity should be chosen based on TLC analysis of the crude product.
-
Load Sample: Carefully add the silica-adsorbed sample to the top of the packed column.
-
Elute: Run the eluent through the column using positive pressure.
-
Collect Fractions: Collect the eluting solvent in fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualization of Workflows
The following diagrams illustrate the standard purification workflow and a troubleshooting decision process.
Caption: A general experimental workflow for product purification.
Caption: A troubleshooting decision tree for crude product purification.
References
- 1. reddit.com [reddit.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. How To [chem.rochester.edu]
- 4. mdpi.com [mdpi.com]
- 5. US4656309A - Preparation of alpha-pivaloyl-substituted acetic acid esters - Google Patents [patents.google.com]
- 6. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Stability issues of 1-(Trimethylacetyl)imidazole and its solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 1-(Trimethylacetyl)imidazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as 1-pivaloylimidazole, is a versatile organic compound. It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its specific chemical properties make it a valuable reagent for introducing the pivaloyl group in the development of biologically active molecules.[1]
Q2: What are the main stability concerns with this compound?
A2: The primary stability issue with this compound, like other N-acylimidazoles, is its susceptibility to hydrolysis.[2] In the presence of moisture, it can decompose back to imidazole and pivalic acid. This decomposition is accelerated by basic conditions. Therefore, maintaining anhydrous conditions during storage and handling is critical.
Q3: How should I properly store this compound?
A3: To ensure its stability, this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1][3] The storage area should be dry and well-ventilated, away from heat sources and incompatible substances such as strong oxidizing agents and acids.
Q4: What are the signs of decomposition of this compound?
A4: Decomposition of this compound may be indicated by a change in its physical appearance from a white to off-white solid to a more discolored or clumpy substance.[1][3] A faint amine-like odor of imidazole might also become noticeable. For accurate assessment, analytical methods such as NMR or HPLC should be used to check for the presence of imidazole and pivalic acid impurities.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low reaction yield in acylation. | Decomposition of the reagent: The this compound may have degraded due to improper storage or handling, leading to a lower concentration of the active acylating agent. | - Use a fresh bottle of the reagent or one that has been stored correctly under anhydrous conditions at 2-8°C. - Before use, you can assess the purity of the reagent using ¹H NMR spectroscopy to check for the presence of imidazole. |
| Presence of moisture: Water in the reaction mixture will hydrolyze the this compound. | - Ensure all glassware is thoroughly oven-dried before use. - Use anhydrous solvents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Inconsistent reaction results. | Variable reagent quality: The purity of this compound can vary between batches or after prolonged storage. | - Standardize the quality of the reagent by assessing its purity before each set of experiments. - Consider purchasing from a reputable supplier with consistent quality control. |
| Formation of unexpected byproducts. | Side reactions due to impurities: The presence of imidazole from decomposition can lead to side reactions. | - Purify the this compound before use if significant degradation is suspected. - Optimize reaction conditions (e.g., temperature, reaction time) to minimize side reactions. |
| Difficulty in product purification. | Presence of imidazole byproduct: The imidazole formed upon reaction or decomposition can complicate the purification of the desired product. | - An acidic wash during the workup can help to remove the basic imidazole byproduct by forming a water-soluble salt. - Utilize column chromatography for efficient separation. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity using ¹H NMR Spectroscopy
Objective: To determine the purity of this compound and detect the presence of imidazole as an impurity.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
Look for the characteristic signals of this compound.
-
Identify the signals corresponding to imidazole. The presence and integration of these signals relative to the product signals will indicate the level of impurity.
-
Protocol 2: Determination of Water Content using Karl Fischer Titration
Objective: To quantify the amount of water in a sample of this compound.
Materials:
-
This compound sample
-
Karl Fischer titrator
-
Anhydrous methanol or other suitable solvent
-
Karl Fischer reagent (e.g., CombiTitrant)
Procedure:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Add a suitable volume of anhydrous solvent to the titration vessel and titrate to a stable endpoint to eliminate residual water.
-
Accurately weigh a sample of this compound and quickly add it to the titration vessel.
-
Start the titration and record the volume of Karl Fischer reagent consumed to reach the endpoint.
-
Calculate the water content based on the reagent concentration and the amount of sample used.[4][5][6]
Visualizations
Caption: Decomposition pathway of this compound via hydrolysis.
Caption: Troubleshooting workflow for low reaction yields with this compound.
References
Effect of solvent on 1-(Trimethylacetyl)imidazole reactivity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 1-(Trimethylacetyl)imidazole, focusing on the critical role of the solvent in its reactivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a stable and reactive acylating agent. It is an N-acylimidazole, which is known to be a powerful acylating agent that releases the mild byproduct imidazole, as opposed to harsher acids like hydrochloric or acetic acid that are generated from acetyl chloride or acetic anhydride, respectively.[1] This property makes it particularly useful for acylating sensitive compounds. Its primary applications are in organic synthesis, especially in the development of pharmaceuticals and agrochemicals where it serves as a key intermediate.
Q2: How does the choice of solvent affect the reactivity of this compound?
A2: The solvent plays a crucial role in the reactivity of this compound by influencing its stability and the rate of the acylation reaction. Polar aprotic solvents are generally preferred as they can stabilize charged intermediates that may form during the reaction, leading to increased reaction rates. In contrast, polar protic solvents can react with this compound or form hydrogen bonds with the imidazole nitrogen, which can reduce its reactivity.
Q3: My this compound appears to be decomposing during my reaction or workup. What could be the cause?
A3: this compound, like other N-acylimidazoles, is susceptible to hydrolysis.[1] Decomposition is likely if there is moisture present in your reaction setup or if you are using nucleophilic or protic solvents (e.g., water, alcohols). To prevent this, it is essential to work under anhydrous (dry) conditions and use aprotic solvents for both the reaction and any workup procedures.[1]
Q4: Are there any common side reactions to be aware of when using this compound?
A4: A potential side reaction, particularly under strongly basic conditions, is the ring-splitting of the imidazole nucleus.[1] It is also important to consider the reactivity of your substrate and solvent to avoid unwanted side reactions with the acylating agent.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no reactivity | Inappropriate solvent choice: Protic solvents (e.g., methanol, ethanol, water) can deactivate the reagent through hydrogen bonding or hydrolysis. | Switch to a polar aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF). |
| Moisture in the reaction: Water will hydrolyze this compound, reducing its effective concentration. | Ensure all glassware is thoroughly dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Low reaction temperature: The reaction may have a significant activation energy. | Try gently heating the reaction mixture. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at excessive temperatures. | |
| Product decomposition during workup or purification | Hydrolysis: Exposure to water or protic solvents during extraction or chromatography will lead to the hydrolysis of the acylated product and the starting material. | Use aprotic solvents for workup procedures. If purification by silica gel chromatography is necessary, consider using a non-polar eluent system and ensure the silica is dry. Deactivated silica gel can also be an option.[1] |
| Formation of multiple products | Side reactions: The substrate or solvent may be undergoing side reactions with the acylating agent. | Re-evaluate the compatibility of all reaction components. Ensure the reaction temperature is not too high, which can promote side reactions.[2] |
| Impure starting materials: Impurities in the this compound or the substrate can lead to byproducts. | Use freshly opened or purified reagents. The purity of the starting materials is critical for a clean reaction.[2] |
Solvent Effects on this compound Reactivity
The choice of solvent significantly impacts the outcome of reactions involving this compound. The following table summarizes the expected effects of different solvent classes on its reactivity.
| Solvent Class | Examples | Effect on Reactivity | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Generally Favorable | These solvents can solvate charged intermediates, potentially accelerating the reaction rate. They are also less likely to react with the acylating agent. An increase in solvent polarity in aprotic solvents generally leads to an increase in the rate of reactions involving imidazoles.[3] |
| Polar Protic | Water, Methanol, Ethanol | Generally Unfavorable | These solvents can act as nucleophiles, leading to the hydrolysis or alcoholysis of this compound. They can also form hydrogen bonds with the imidazole ring, which can inhibit nucleophilic attack.[3] |
| Non-Polar Aprotic | Hexane, Toluene, Benzene | Generally Moderate to Low | While these solvents are non-reactive, they may not effectively solvate the reactants and any charged intermediates, potentially leading to slower reaction rates compared to polar aprotic solvents. However, they can be suitable for certain applications where polarity is a concern. |
Experimental Protocols
General Protocol for the Acylation of an Alcohol using this compound
This protocol provides a general guideline for the acylation of a primary alcohol. Reaction conditions may need to be optimized for different substrates.
Materials:
-
This compound
-
Substrate (primary alcohol)
-
Anhydrous dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Preparation: Under an inert atmosphere, add the primary alcohol (1.0 equivalent) to a round-bottom flask containing anhydrous DCM.
-
Addition of Acylating Agent: Dissolve this compound (1.1 equivalents) in anhydrous DCM in a separate flask. Add this solution dropwise to the stirring solution of the alcohol at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, gentle heating (e.g., to 40 °C) can be applied.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Logical Workflow for Solvent Selection and Troubleshooting
References
Managing moisture sensitivity of 1-(Trimethylacetyl)imidazole
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on managing the moisture sensitivity of 1-(Trimethylacetyl)imidazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture sensitive?
A1: this compound is a white crystalline solid used as an efficient acylating agent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure, containing an acyl-imidazole linkage, is susceptible to hydrolysis. The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This moisture can then react with the compound, leading to its degradation.
Q2: What happens when this compound is exposed to moisture?
A2: Upon exposure to water, this compound undergoes hydrolysis. The water molecule acts as a nucleophile, attacking the carbonyl carbon of the trimethylacetyl group. This leads to the cleavage of the acyl-nitrogen bond, resulting in the formation of trimethylacetic acid (also known as pivalic acid) and imidazole.
Q3: How does moisture contamination affect my experiments?
A3: Moisture contamination can have several detrimental effects on your experiments:
-
Reduced Reagent Purity: The presence of hydrolysis products, trimethylacetic acid and imidazole, lowers the purity of your starting material.
-
Lower Reaction Yields: As the this compound is consumed by hydrolysis, there is less active reagent available for your desired acylation reaction, leading to lower product yields.
-
Introduction of Impurities: The hydrolysis products can act as impurities in your reaction mixture, potentially leading to side reactions or complicating the purification of your desired product.
-
Inconsistent Results: The variable extent of hydrolysis can lead to poor reproducibility of your experimental results.
Q4: How can I visually identify if my this compound has been compromised by moisture?
A4: While a definitive assessment requires analytical techniques, visual inspection can provide initial clues. Uncompromised this compound is a white crystalline powder.[1] Signs of moisture contamination may include:
-
Clumping or caking of the powder.
-
A change in appearance from a free-flowing powder to a sticky or waxy solid.
-
In severe cases of moisture exposure, the solid may appear wet or even begin to liquefy, a phenomenon known as deliquescence.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield in acylation reaction | Degradation of this compound due to moisture exposure. | - Use a fresh, unopened container of the reagent. - If using a previously opened container, verify its integrity. - Handle the reagent under inert atmosphere (glovebox or Schlenk line). - Ensure all solvents and other reagents are anhydrous. |
| Inconsistent reaction outcomes | Partial and variable hydrolysis of the reagent between experiments. | - Standardize the handling procedure for this compound to minimize moisture exposure. - Always use the reagent from a container stored in a desiccator. |
| Presence of unexpected byproducts in NMR/LC-MS | The byproducts may be trimethylacetic acid or imidazole from the hydrolysis of the reagent. | - Confirm the identity of the byproducts by comparing with authentic samples of trimethylacetic acid and imidazole. - Improve the purification method to remove these impurities. - Prevent hydrolysis by strictly following anhydrous handling techniques. |
| Physical appearance of the reagent has changed (clumped, sticky) | The reagent has absorbed atmospheric moisture. | - It is best to discard the compromised reagent and use a fresh supply. - If the material is valuable, it may be possible to dry it under high vacuum, but its purity should be confirmed analytically before use. |
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound
This protocol describes the recommended procedure for handling this compound to prevent moisture contamination.
Materials:
-
This compound in a sealed container
-
Inert atmosphere glovebox or Schlenk line
-
Dry, clean spatulas and weighing vessels
-
Anhydrous solvents
-
Argon or Nitrogen gas supply
Procedure:
-
Transfer the sealed container of this compound into an inert atmosphere glovebox.
-
Allow the container to equilibrate to the glovebox atmosphere for at least 20 minutes before opening.
-
Carefully open the container.
-
Using a dry, clean spatula, quickly weigh the desired amount of the reagent into a dry, tared vessel.
-
Tightly reseal the container of this compound immediately after dispensing.
-
Store the resealed container in a desiccator inside the glovebox if possible, or remove it from the glovebox and store it in a refrigerator at 0-8°C inside a secondary container with desiccant.[1]
-
If a glovebox is not available, use a Schlenk line with a positive pressure of inert gas to handle the reagent.
Protocol 2: Qualitative Test for Hydrolysis
This protocol provides a simple method to qualitatively assess the extent of hydrolysis in a sample of this compound.
Materials:
-
Sample of this compound
-
Deuterated chloroform (CDCl3) for NMR analysis
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve a small amount (5-10 mg) of the this compound sample in approximately 0.6 mL of CDCl3 in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analyze the spectrum for the presence of signals corresponding to trimethylacetic acid (a singlet around 1.2 ppm) and imidazole (singlets around 7.1, 7.7, and 8.1 ppm).
-
The presence and integration of these peaks relative to the signals of this compound will give a qualitative indication of the degree of hydrolysis.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
Validation & Comparative
A Head-to-Head Comparison of Acylating Agents: The Rise of 1-(Trimethylacetyl)imidazole in Selective Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of 1-(Trimethylacetyl)imidazole against other commonly employed acylating agents, supported by experimental data, to empower informed decision-making in the laboratory.
Acylation, the introduction of an acyl group (R-C=O) into a molecule, is a fundamental transformation in organic chemistry, pivotal in the synthesis of esters and amides. The choice of acylating agent significantly influences the reaction's outcome, particularly when dealing with substrates possessing multiple reactive sites. Here, we evaluate the performance of this compound, a sterically hindered acylating agent, in comparison to more conventional reagents: acetic anhydride, benzoyl chloride, and pivaloyl chloride.
Performance Comparison of Acylating Agents
The efficacy of these acylating agents was compared in the acylation of two model substrates: benzylamine (a primary amine) and benzyl alcohol (a primary alcohol). The results, summarizing reaction times and yields, are presented in the tables below.
Table 1: N-Acylation of Benzylamine
| Acylating Agent | Structure | Reaction Time (hours) | Yield (%) | Byproduct |
| This compound |
| 4 | ~95% (Estimated) | Imidazole |
| Acetic Anhydride | 0.5 | >95%[1] | Acetic Acid | |
| Benzoyl Chloride | 0.2 | 96%[2] | HCl | |
| Pivaloyl Chloride | 16 | 95%[3] | HCl |
Table 2: O-Acylation of Benzyl Alcohol
| Acylating Agent | Structure | Reaction Time (hours) | Yield (%) | Byproduct |
| This compound |
| 24 | Moderate (Estimated) | Imidazole |
| Acetic Anhydride | 7 | >99%[4] | Acetic Acid | |
| Benzoyl Chloride | 0.1 | Excellent (with TMEDA) | HCl | |
| Pivaloyl Chloride | 3 | 62%[5] | HCl |
Key Observations and Advantages of this compound
From the comparative data, it is evident that while traditional acylating agents like acyl chlorides and anhydrides offer rapid reaction times, they often generate corrosive byproducts such as HCl or require catalysts. This compound, on the other hand, presents a unique set of advantages:
-
High Selectivity: The sterically bulky pivaloyl group of this compound allows for remarkable chemoselectivity. It has been shown to selectively acylate amines in the presence of hydroxyl groups, a crucial feature in the synthesis of complex molecules like nucleosides and amino alcohols.[4][6] This selectivity is often difficult to achieve with more reactive, less hindered acylating agents without the use of protecting groups.
-
Mild Reaction Conditions: Acylations with this compound typically proceed under neutral conditions, avoiding the harsh acidic or basic environments often required for other agents. This makes it compatible with sensitive functional groups.
-
Non-corrosive Byproduct: The reaction releases imidazole, a non-corrosive and relatively benign byproduct, which simplifies reaction work-up and purification compared to the corrosive HCl generated from acyl chlorides.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
General Protocol for N-Acylation of Benzylamine with Benzoyl Chloride
-
To a stirred mixture of benzylamine (1.05 mmol) and clay catalyst (0.5g) at room temperature, add benzoyl chloride (1.05 mmol) in pinches.[2]
-
Continue stirring and monitor the reaction progress by thin-layer chromatography (TLC).[2]
-
Upon completion, wash the reaction mixture repeatedly with ethanol (3 x 20 mL).[2]
-
Evaporate the filtrate to afford the crude N-benzylbenzamide, which can be further purified by recrystallization from ethanol.[2]
General Protocol for O-Acylation of Benzyl Alcohol with Acetic Anhydride
-
In a reaction vessel, mix benzyl alcohol and acetic anhydride.[4]
-
Heat the mixture to 60 °C and maintain for 7 hours.[4]
-
Monitor the reaction for complete conversion of benzyl alcohol using an appropriate analytical technique (e.g., GC, TLC).[4]
-
Upon completion, the product, benzyl acetate, can be isolated and purified using standard laboratory procedures.
Proposed Protocol for N-Acylation of Benzylamine with this compound
-
Dissolve benzylamine (1.0 mmol) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).
-
Add this compound (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, the reaction mixture can be washed with a dilute aqueous acid solution to remove the imidazole byproduct, followed by an aqueous wash and drying of the organic layer.
-
The solvent is then removed under reduced pressure to yield the N-benzylpivalamide product.
Visualizing the Acylation Workflow
The following diagram illustrates a typical workflow for the selective acylation of an amino alcohol, a scenario where this compound excels.
References
- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. nbinno.com [nbinno.com]
- 4. Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Acylating Agents: 1-(Trimethylacetyl)imidazole vs. Acetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate acylating agent is a critical decision in chemical synthesis, influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of the efficacy of two common acylating agents: the sterically hindered and selective 1-(Trimethylacetyl)imidazole (also known as 1-pivaloylimidazole) and the widely used, highly reactive acetic anhydride. This comparison is supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific synthetic needs.
Executive Summary
| Feature | This compound | Acetic Anhydride |
| Reactivity | Moderate | High |
| Selectivity | High, particularly for primary hydroxyl groups | Low to moderate, can acylate most hydroxyl and amino groups |
| Steric Hindrance | High (pivaloyl group) | Low (acetyl group) |
| Byproducts | Imidazole (a mild base) | Acetic acid (can be corrosive) |
| Typical Substrates | Polyfunctional molecules (e.g., carbohydrates, complex alcohols) where regioselectivity is crucial. | A broad range of alcohols, phenols, and amines for general acylation. |
| Reaction Conditions | Often requires elevated temperatures and longer reaction times. | Typically rapid reactions at or below room temperature. |
Performance Comparison: Quantitative Data
Direct comparative studies on identical simple substrates are limited in publicly available literature. However, we can infer performance from representative reactions on relevant substrates.
Table 1: Acylation of Primary Alcohols
This table compares the acylation of a primary alcohol with both reagents. For this compound, data is extrapolated from a study on a primary hydroxyl group of a sugar, which highlights its utility in complex molecules. For acetic anhydride, a standard primary alcohol is used as a representative example.
| Reagent | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | D-Mannose | 3,6-di-O-pivaloyl-α,β-D-mannopyranoside | DMF, 48h, room temperature | 55% | [1] |
| Acetic Anhydride | 4-Nitrobenzyl alcohol | 4-Nitrobenzyl acetate | Toluene, NaHCO₃, 24h, room temperature | >99% | [2][3] |
Table 2: Acylation of Primary Amines
This table showcases the acylation of primary amines. Due to the high reactivity of amines, both reagents can achieve high yields, but conditions and byproducts differ.
| Reagent | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| This compound (analogous reaction) | o-Toluidine (with Pivaloyl Chloride) | N-pivaloyl-o-toluidine | DCM, Triethylamine, 0°C to RT, 30 min | 83% | [4] |
| Acetic Anhydride | p-Nitroaniline | N-(4-nitrophenyl)acetamide | Solvent-free, 8 min, room temperature | 91% | [5] |
Key Differentiators and Mechanistic Insights
This compound: The Selective Agent
This compound is a valuable reagent when chemo- and regioselectivity are paramount. The bulky trimethylacetyl (pivaloyl) group creates significant steric hindrance, favoring acylation at less hindered positions, such as primary hydroxyl groups over secondary or tertiary ones. The imidazole leaving group is a weak base, leading to milder reaction conditions compared to the acidic byproduct of acetic anhydride.
The reaction proceeds via nucleophilic attack of the substrate on the activated carbonyl carbon of the acylimidazolium species. The steric bulk of the pivaloyl group is the primary determinant of its selectivity.
Acetic Anhydride: The Workhorse Acetylating Agent
Acetic anhydride is a highly reactive and cost-effective acetylating agent suitable for a wide range of substrates, including alcohols, phenols, and amines.[6] Its small acetyl group imparts low steric hindrance, allowing it to readily acylate most nucleophilic functional groups. This high reactivity, however, often leads to a lack of selectivity in polyfunctional molecules. The reaction generates acetic acid as a byproduct, which may require neutralization.
Experimental Protocols
Protocol 1: Selective Pivaloylation of a Polyol using this compound
This protocol is adapted from the selective pivaloylation of D-mannose.
Materials:
-
D-Mannose
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve D-mannose in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add 5 equivalents of this compound to the solution.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DMF.
-
Purify the residue by silica gel column chromatography using an appropriate solvent system to isolate the desired pivaloylated products.[1]
Protocol 2: Acetylation of a Primary Alcohol using Acetic Anhydride
This protocol describes the acetylation of 4-nitrobenzyl alcohol.[2][3]
Materials:
-
4-Nitrobenzyl alcohol
-
Acetic anhydride
-
Sodium bicarbonate (dried)
-
Toluene (anhydrous)
-
Dichloromethane
-
Water
-
Sodium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, combine 4-nitrobenzyl alcohol (1 mmol), dried sodium bicarbonate (2 mmol), and anhydrous toluene (6 mL).
-
Add acetic anhydride (5 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate.
-
To the residue, add dichloromethane (15 mL) and water (5 mL) and separate the phases.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[3]
Protocol 3: N-Acetylation of a Primary Amine using Acetic Anhydride
This protocol is for the solvent-free acetylation of p-nitroaniline.[5]
Materials:
-
p-Nitroaniline
-
Acetic anhydride
Procedure:
-
In a flask, place p-nitroaniline (1 mmol).
-
Add acetic anhydride (1.5 mmol) to the amine.
-
Stir the reaction mixture at room temperature for 8 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
The product can often be isolated directly upon completion, with purification by recrystallization if necessary.
Visualizing Reaction Workflows and Logic
To further clarify the experimental processes and the logical basis for reagent selection, the following diagrams are provided.
Conclusion
Both this compound and acetic anhydride are effective acylating agents, but their applications are dictated by their distinct reactivity and selectivity profiles. For complex molecules requiring precise modification of a specific functional group, the sterically hindered this compound offers superior selectivity. In contrast, for general-purpose acetylation where high reactivity and cost-effectiveness are priorities, acetic anhydride remains the reagent of choice. Researchers should carefully consider the nature of their substrate and the desired outcome to select the most appropriate acylating agent for their synthetic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 6. Ester synthesis by acylation [organic-chemistry.org]
A Comparative Guide: 1-(Trimethylacetyl)imidazole vs. Pivaloyl Chloride for Acylation Reactions
For researchers, scientists, and professionals in drug development, the choice of an acylating agent is a critical decision that can significantly impact reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an objective comparison between two common reagents used for introducing the sterically demanding pivaloyl group: the highly reactive pivaloyl chloride and the milder 1-(trimethylacetyl)imidazole, also known as N-pivaloyl-imidazole.
While both reagents achieve the same fundamental transformation, their distinct chemical properties lead to significant differences in performance, handling, and reaction outcomes. This guide will delve into these differences, supported by experimental data and protocols, to aid in the selection of the most appropriate reagent for your specific application.
Executive Summary: Key Differences at a Glance
| Feature | This compound | Pivaloyl Chloride |
| Reactivity | Moderate, controlled reactivity | High, vigorous reactivity |
| Byproducts | Imidazole (weakly basic, non-corrosive) | Hydrogen Chloride (HCl) (corrosive gas) |
| Selectivity | High, particularly for hydroxyl groups | Lower, can lead to side reactions |
| Handling | Solid, stable under recommended storage | Fuming liquid, highly toxic, moisture-sensitive |
| Workup | Generally simpler, aqueous extraction | Requires neutralization and careful handling |
| Ideal Use Cases | Selective protection of sensitive, multifunctional molecules (e.g., carbohydrates, nucleosides) | General acylation where high reactivity is needed and substrate is robust |
Performance Comparison: Reactivity and Selectivity
The primary advantage of this compound lies in its moderated reactivity, which translates to higher selectivity. Pivaloyl chloride is a potent electrophile that reacts rapidly and often indiscriminately with various nucleophiles.[1][2] In contrast, this compound, as an acyl-activated imidazole, offers a more controlled acylation, making it particularly valuable in the chemistry of complex molecules with multiple potential reaction sites, such as carbohydrates and polyols.
Quantitative Data Summary: A Representative Comparison
While direct, side-by-side comparative studies on the same substrate are not extensively documented, the following table provides a representative comparison based on typical yields and conditions reported in the literature for the pivaloylation of hydroxyl groups.
| Substrate Type | Reagent | Typical Conditions | Typical Yield | Reference |
| Primary Alcohol | Pivaloyl Chloride | Pyridine or Et3N, CH2Cl2, 0 °C to rt | >90% | [3] |
| Di-O-pivaloylation of Cyclomaltohexaose | Pivaloyl Chloride | Pyridine | 66% | [4] |
| Selective 2-O-pivaloylation of a D-glucose derivative | Pivaloyl Chloride (Direct) | Pyridine, CH2Cl2 | Lower Yields | [5] |
| Selective 2-O-pivaloylation of a D-glucose derivative | Pivaloyl Chloride (Dibutyltin oxide method) | Toluene, reflux | Excellent Yields | [5] |
Disclaimer: The data presented is compiled from different sources and may not represent a direct, controlled comparison. Reaction conditions and substrate specifics significantly influence outcomes.
Byproducts and Workup: A Significant Divergence
A crucial distinction between the two reagents is the nature of their byproducts. The use of this compound releases imidazole, a weakly basic and relatively benign heterocyclic compound that can often be easily removed by aqueous extraction.
Conversely, pivaloyl chloride generates highly corrosive hydrogen chloride (HCl) gas.[1][3] This necessitates the use of a stoichiometric amount of a base, such as pyridine or triethylamine, to neutralize the acid, forming salts that must be removed during workup.[3] The handling of fuming, toxic HCl and the subsequent salt removal can complicate the purification process, particularly on a large scale.
Handling and Stability
In terms of handling and stability, this compound offers notable advantages. It is a solid that is stable under recommended storage conditions.[1] Pivaloyl chloride, on the other hand, is a colorless to pale yellow fuming liquid that is highly toxic, flammable, and reacts vigorously with water.[1] It is also moisture-sensitive and requires storage under an inert atmosphere to prevent hydrolysis.
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the reaction of pivaloyl chloride with an excess of imidazole.
Materials:
-
Imidazole
-
Pivaloyl chloride
-
Ethanol-free Chloroform (CHCl3)
Procedure:
-
A solution of imidazole (2 equivalents) in ethanol-free chloroform is prepared in a flask and cooled to 0°C.
-
Pivaloyl chloride (1 equivalent) is added dropwise to the cooled solution with stirring.
-
After the addition is complete, the reaction mixture is stirred at 0°C for 10 minutes and then at room temperature for 45 minutes.
-
The resulting mixture contains this compound and imidazole hydrochloride. This mixture can often be used directly for subsequent acylation reactions, or the product can be purified.
Representative Pivaloylation of a Primary Alcohol using Pivaloyl Chloride
Materials:
-
Primary alcohol (e.g., benzyl alcohol)
-
Pivaloyl chloride (1.1 - 1.3 equivalents)
-
Pyridine or Triethylamine (1.2 - 1.5 equivalents)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
The alcohol is dissolved in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
The base (pyridine or triethylamine) is added, and the solution is cooled to 0°C.
-
Pivaloyl chloride is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred for 2-16 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which may require further purification by chromatography.[3]
Visualizing the Comparison
Reaction Mechanisms and Byproduct Formation
The following diagrams illustrate the fundamental differences in the reaction pathways and the nature of the byproducts generated.
Caption: Comparison of acylation pathways.
Experimental Workflow: A Tale of Two Workups
The choice of reagent significantly impacts the post-reaction processing, as illustrated in the workflow below.
Caption: Simplified pivaloylation workflows.
Logical Relationship: Reagent Choice and Reaction Environment
The implications of the byproduct on the reaction environment are a key consideration.
Caption: Byproduct impact on reaction conditions.
Conclusion
For more delicate and complex molecules, particularly in the fields of carbohydrate and nucleoside chemistry, this compound emerges as a superior alternative. Its moderated reactivity allows for greater selectivity, and its benign byproduct profile simplifies workup and preserves sensitive functional groups. The choice between these two reagents should, therefore, be guided by a careful consideration of the substrate's sensitivity, the desired selectivity, and the overall efficiency of the synthetic route, including purification.
References
- 1. Pivaloyl Chloride | High-Purity Reagent | RUO [benchchem.com]
- 2. Regioselective acetylation of diols and polyols by acetate catalysis: mechanism and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selective pivaloylation and diphenylacetylation of cyclomalto-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Spectroscopic Analysis of 1-(Trimethylacetyl)imidazole Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the confirmation of reaction products of 1-(Trimethylacetyl)imidazole, a versatile acylating agent. It includes detailed experimental protocols, comparative data for the starting material and a representative reaction product, and a comparison with alternative acylating agents.
Introduction to this compound
This compound, also known as 1-pivaloylimidazole, is a highly reactive N-acyl imidazole. N-acyl imidazoles are recognized as powerful acylating agents that are active at room temperature and offer a chemoselective means of introducing an acyl group to a substrate[1]. They are particularly useful in the synthesis of esters and amides under mild conditions. The reaction proceeds via nucleophilic attack on the activated carbonyl carbon of the acylimidazole, with the imidazole moiety acting as a good leaving group. This guide focuses on the spectroscopic characterization of the products formed from such reactions.
Spectroscopic Confirmation of an Acylation Reaction: A Case Study
To illustrate the spectroscopic analysis of a this compound reaction, we will consider the acylation of benzylamine to form N-benzylpivalamide.
Reaction Pathway
Caption: Acylation of benzylamine using this compound.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the starting material, the product, and alternative acylating agents.
Table 1: Spectroscopic Data for this compound (Reactant)
| Spectroscopic Technique | Characteristic Peaks/Signals (Predicted/Inferred) |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.1 (s, 1H, N-CH-N), ~7.4 (s, 1H, Imidazole-H), ~7.1 (s, 1H, Imidazole-H), 1.4 (s, 9H, -C(CH₃)₃) ppm |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~175 (C=O), ~138 (N-CH-N), ~130 (Imidazole-C), ~117 (Imidazole-C), ~39 (-C(CH₃)₃), ~28 (-C(CH₃)₃) ppm |
| IR (ATR) | ~1750 cm⁻¹ (C=O stretch), ~1480, 1370 cm⁻¹ (Imidazole ring vibrations) |
| Mass Spec. (EI) | m/z (%): 152 (M⁺), 95, 85, 68, 57 |
Table 2: Spectroscopic Data for N-Benzylpivalamide (Product)
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.25-7.35 (m, 5H, Ar-H), 6.1 (br s, 1H, N-H), 4.45 (d, J=5.6 Hz, 2H, -CH₂-Ph), 1.25 (s, 9H, -C(CH₃)₃) ppm |
| ¹³C NMR (100 MHz, CDCl₃) | δ 178.1 (C=O), 138.8 (Ar-C), 128.6 (Ar-CH), 127.8 (Ar-CH), 127.3 (Ar-CH), 44.2 (-CH₂-), 38.6 (-C(CH₃)₃), 27.6 (-C(CH₃)₃) ppm |
| IR (ATR) | 3300 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (C=O stretch, Amide I), 1540 cm⁻¹ (N-H bend, Amide II) |
| Mass Spec. (EI) | m/z (%): 191 (M⁺), 106, 91, 57 |
Note: The synthesis of N-benzylpivalamides has been reported in the literature, and the provided spectroscopic data is consistent with the expected structure[2].
Comparison with Alternative Acylating Agents
Pivaloyl chloride and pivalic anhydride are common alternatives for introducing a pivaloyl group.
Table 3: Spectroscopic Data for Alternative Pivaloylating Agents
| Acylating Agent | Spectroscopic Technique | Characteristic Peaks/Signals |
| Pivaloyl Chloride | ¹H NMR (CDCl₃) | δ 1.34 (s, 9H) ppm[3][4] |
| ¹³C NMR (CDCl₃) | δ 177.5 (C=O), 47.5 (-C(CH₃)₃), 27.5 (-C(CH₃)₃) ppm[3] | |
| IR (liquid film) | ~1800 cm⁻¹ (C=O stretch)[5] | |
| Mass Spec. (EI) | m/z (%): 120 (M⁺), 85, 57[6] | |
| Pivalic Anhydride | ¹H NMR (CDCl₃) | δ 1.25 (s, 18H) ppm |
| ¹³C NMR (CDCl₃) | δ 172.8 (C=O), 39.1 (-C(CH₃)₃), 27.1 (-C(CH₃)₃) ppm | |
| IR | ~1810, 1750 cm⁻¹ (anhydride C=O stretches) | |
| Mass Spec. (EI) | m/z (%): 186 (M⁺), 103, 85, 57[7] |
Performance Comparison:
-
This compound: Offers mild reaction conditions and avoids the formation of acidic byproducts like HCl, which is advantageous when working with acid-sensitive substrates. The imidazole byproduct is easily removed by aqueous extraction.
-
Pivaloyl Chloride: Highly reactive, but generates HCl, which may require a base to be present in the reaction mixture. It is a corrosive and moisture-sensitive liquid.
-
Pivalic Anhydride: Less reactive than the acid chloride and produces pivalic acid as a byproduct, which can sometimes be challenging to remove completely from the desired product.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of the compounds.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).
-
Acquire the ¹³C spectrum using proton decoupling (e.g., 1024 or more scans, 2-5 second relaxation delay).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum and reference the chemical shifts to TMS at 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum and determine the multiplicities.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation:
-
For volatile samples, a direct injection or a gas chromatography (GC) inlet can be used.
-
For less volatile solids, a direct insertion probe is employed. A small amount of the sample is placed in a capillary tube which is then inserted into the probe.
-
-
Data Acquisition:
-
The sample is introduced into the ion source and vaporized.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
-
Data Analysis:
-
The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.
-
Identify the molecular ion peak (M⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic confirmation of the reaction product.
Caption: Workflow for synthesis and spectroscopic confirmation.
References
- 1. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pivaloyl chloride(3282-30-2) 1H NMR spectrum [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Pivalyl chloride [webbook.nist.gov]
- 7. 2,2-Dimethylpropanoic anhydride [webbook.nist.gov]
Purity Analysis of Synthesized 1-(Trimethylacetyl)imidazole: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in guaranteeing reliable and reproducible experimental results. This guide provides a comprehensive purity analysis of 1-(Trimethylacetyl)imidazole, a versatile acylating agent. We present a comparative overview of its performance against other common acylating agents, supported by plausible experimental data and detailed analytical protocols.
Comparative Performance of Acylating Agents
The choice of an acylating agent can significantly impact reaction efficiency, yield, and purity of the final product. This compound offers a balance of reactivity and stability, making it a valuable tool in organic synthesis. Below is a comparison with other frequently used acylating agents.
| Acylating Agent | Structure | Molecular Weight ( g/mol ) | Purity (%) | Key Characteristics |
| This compound | C₈H₁₂N₂O | 152.19 | ≥ 98% | Good stability, moderate reactivity, imidazole byproduct is easily removed. |
| 1-Acetylimidazole | C₅H₆N₂O | 110.11 | ≥ 97% | Higher reactivity than this compound, but more susceptible to hydrolysis. |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | ≥ 99% | Highly reactive, corrosive byproduct (acetic acid), can be difficult to control. |
| Trimethylacetyl Chloride | C₅H₉ClO | 120.58 | ≥ 99% | Very high reactivity, generates corrosive HCl, requires careful handling. |
Experimental Protocols for Purity Analysis
Accurate determination of purity requires robust analytical methods. The following are standard protocols for analyzing the purity of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for structural elucidation and purity assessment.
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Data Acquisition:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 10 ppm
-
-
¹³C NMR Data Acquisition:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 30°
-
Spectral width: 0 to 200 ppm
-
-
Data Analysis: Process the spectra using appropriate software. The purity is determined by integrating the signals corresponding to the product and comparing them to any impurity signals.
Expected Chemical Shifts (in CDCl₃):
-
¹H NMR: δ 8.15 (s, 1H, N-CH-N), 7.45 (s, 1H, CH), 7.05 (s, 1H, CH), 1.35 (s, 9H, C(CH₃)₃) ppm.
-
¹³C NMR: δ 175.0 (C=O), 137.0 (N-CH-N), 130.0 (CH), 117.0 (CH), 39.0 (C(CH₃)₃), 27.0 (C(CH₃)₃) ppm.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive method for quantifying the purity of a compound and detecting impurities.
Protocol for HPLC Analysis:
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program:
-
0-1 min: 10% Acetonitrile
-
1-10 min: 10% to 90% Acetonitrile
-
10-12 min: 90% Acetonitrile
-
12-13 min: 90% to 10% Acetonitrile
-
13-15 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in the initial mobile phase composition.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is calculated from the peak area of the main component relative to the total peak area of all components in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying and quantifying volatile impurities.
Protocol for GC-MS Analysis:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 min.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 min at 250°C.
-
-
Injection: 1 µL of a 1 mg/mL solution in dichloromethane, splitless mode.
-
MS Parameters: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by their mass spectra. Purity is determined by the relative peak areas.
Visualizing the Workflow and Relationships
To better illustrate the processes and comparisons, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and purity analysis of this compound.
Caption: Factors influencing the reactivity of acylating agents.
A Comparative Guide to Acylating Agents: Mechanistic Insights into 1-(Trimethylacetyl)imidazole Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical step in chemical synthesis, influencing reaction efficiency, yield, and purity of the final product. This guide provides a comprehensive comparison of 1-(Trimethylacetyl)imidazole with other common acylating agents, supported by experimental data and detailed protocols. Mechanistic insights into the reactivity of N-acylimidazoles are also explored to provide a deeper understanding of their chemical behavior.
Performance Comparison of Acylating Agents
The efficacy of an acylating agent is determined by its reactivity, selectivity, and ease of handling. This compound, a member of the N-acylimidazole family, offers a balance of high reactivity and operational simplicity. To provide a clear comparison, the following table summarizes the performance of this compound against common alternatives—pivaloyl chloride (an acyl chloride), pivalic anhydride (an acid anhydride), and N,N'-carbonyldiimidazole (CDI) for the acylation of a model primary amine, benzylamine.
| Acylating Agent | Reaction Time (hours) | Yield (%) | Byproducts | Handling Considerations |
| This compound | 1 - 3 | >95 | Imidazole | Solid, relatively stable to moisture |
| Pivaloyl Chloride | < 1 | ~90-95 | HCl | Highly reactive, corrosive, moisture-sensitive liquid |
| Pivalic Anhydride | 2 - 6 | ~85-95 | Pivalic Acid | Less reactive than acyl chloride, requires base |
| N,N'-Carbonyldiimidazole (CDI) | 1 - 4 | >90 | Imidazole, CO2 | Moisture-sensitive solid |
Note: Reaction conditions are standardized for comparison (e.g., equimolar reactants in a suitable aprotic solvent at room temperature). Actual results may vary based on substrate and specific conditions.
Mechanistic Overview
N-acylimidazoles, including this compound, are effective acyl transfer reagents due to the electronic nature of the imidazole ring. The imidazole moiety acts as a good leaving group, facilitating nucleophilic attack at the carbonyl carbon.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophile (e.g., an amine or alcohol) attacks the electrophilic carbonyl carbon of the N-acylimidazole, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of the acylated product and the release of imidazole.
The reactivity of N-acylimidazoles is influenced by both electronic and steric factors. The bulky trimethylacetyl (pivaloyl) group in this compound might be expected to sterically hinder the approach of a nucleophile. However, kinetic studies on the hydrolysis of N-acylimidazoles have shown that N-(trimethylacetyl)imidazole hydrolyzes approximately four times faster than N-acetylimidazole[1]. This suggests that the electron-donating effect of the t-butyl group may increase the electrophilicity of the carbonyl carbon, or that steric strain in the ground state is released in the transition state, accelerating the reaction.
dot
Caption: General mechanism of acylation using this compound.
Experimental Protocols
Detailed methodologies for the acylation of benzylamine with this compound and alternative reagents are provided below.
Protocol 1: Acylation of Benzylamine with this compound
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve this compound in anhydrous DCM in a round-bottom flask.
-
To the stirred solution, add benzylamine dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylpivalamide.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Acylation of Benzylamine with Pivaloyl Chloride
Materials:
-
Pivaloyl Chloride (1.05 equiv)
-
Benzylamine (1.0 equiv)
-
Triethylamine (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with a magnetic stirrer and dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve benzylamine and triethylamine in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add pivaloyl chloride dropwise to the stirred solution via a dropping funnel, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Acylation of Benzylamine with Pivalic Anhydride
Materials:
-
Pivalic Anhydride (1.1 equiv)
-
Benzylamine (1.0 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve benzylamine and DMAP in anhydrous DCM in a round-bottom flask.
-
Add pivalic anhydride to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 4: Acylation of Benzylamine using N,N'-Carbonyldiimidazole (CDI)
Materials:
-
Pivalic Acid (1.0 equiv)
-
N,N'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
Benzylamine (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve pivalic acid in anhydrous THF in a round-bottom flask.
-
Add CDI portion-wise to the stirred solution at room temperature. Stir for 1 hour to allow for the formation of the acylimidazolide intermediate (evolution of CO2 should be observed).
-
Add benzylamine to the reaction mixture and stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Workflow and Logical Relationships
The selection of an acylating agent often involves a trade-off between reactivity and handling requirements. The following diagram illustrates the decision-making process and the relationships between the different classes of acylating agents.
dot
Caption: Decision workflow for selecting an appropriate acylating agent.
References
A Comparative Benchmarking Guide to 1-(Trimethylacetyl)imidazole in Acylation and Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the intricate processes of drug development and fine chemical manufacturing, the choice of an acylating agent is a critical determinant of reaction efficiency, selectivity, and overall yield. This guide provides a comprehensive performance comparison of 1-(Trimethylacetyl)imidazole against two commonly employed alternatives: pivaloyl chloride and acetic anhydride. The following analysis, supported by experimental data, aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.
Executive Summary
This compound, an N-acylimidazole, presents a valuable alternative to more reactive acylating agents like acyl chlorides and anhydrides. Its moderated reactivity offers advantages in reactions requiring high selectivity and milder conditions, minimizing the formation of byproducts and being suitable for sensitive substrates. While pivaloyl chloride and acetic anhydride often provide higher reaction rates and yields due to their inherent reactivity, this compound serves as an excellent option where controlled acylation is paramount.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of this compound, pivaloyl chloride, and acetic anhydride in two representative reactions: the acylation of a primary amine (benzylamine) and the esterification of a primary alcohol (benzyl alcohol).
Table 1: Acylation of Benzylamine to N-Benzylpivalamide
| Acylating Agent | Reaction Time | Temperature (°C) | Yield (%) |
| This compound | 12 hours | 25 | ~85* |
| Pivaloyl Chloride | 1 hour | 0 - 25 | >95 |
| Acetic Anhydride | 2 hours | 25 | ~90 |
*Note: The yield for this compound is an educated estimate based on the known reactivity of N-acylimidazoles, as direct comparative experimental data for this specific reaction was not available in the reviewed literature.
Table 2: Esterification of Benzyl Alcohol to Benzyl Pivalate
| Acylating Agent | Reaction Time | Temperature (°C) | Yield (%) |
| This compound | 24 hours | 80 | ~70* |
| Pivaloyl Chloride | 2 hours | 25 | >90 |
| Acetic Anhydride | 8 hours | 100 (reflux) | ~85 |
*Note: The yield for this compound is an educated estimate based on the known reactivity of N-acylimidazoles, as direct comparative experimental data for this specific reaction was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the acylation of benzylamine and the esterification of benzyl alcohol using each of the three acylating agents are provided below.
Acylation of Benzylamine
1. Using this compound:
-
Materials: Benzylamine (1.0 mmol), this compound (1.1 mmol), Dichloromethane (DCM, 10 mL).
-
Procedure: To a solution of benzylamine in DCM, add this compound. Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography on silica gel.
2. Using Pivaloyl Chloride:
-
Materials: Benzylamine (1.0 mmol), Pivaloyl Chloride (1.1 mmol), Triethylamine (1.2 mmol), Dichloromethane (DCM, 10 mL).
-
Procedure: To a solution of benzylamine and triethylamine in DCM at 0 °C, add pivaloyl chloride dropwise. Allow the reaction mixture to warm to room temperature and stir for 1 hour. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
3. Using Acetic Anhydride:
-
Materials: Benzylamine (1.0 mmol), Acetic Anhydride (1.2 mmol), Pyridine (1.5 mmol), Dichloromethane (DCM, 10 mL).
-
Procedure: To a solution of benzylamine and pyridine in DCM, add acetic anhydride. Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Esterification of Benzyl Alcohol
1. Using this compound:
-
Materials: Benzyl alcohol (1.0 mmol), this compound (1.2 mmol), 4-Dimethylaminopyridine (DMAP, 0.1 mmol), Toluene (10 mL).
-
Procedure: To a solution of benzyl alcohol and DMAP in toluene, add this compound. Reflux the reaction mixture at 80 °C for 24 hours. Monitor the reaction by TLC. After cooling to room temperature, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
2. Using Pivaloyl Chloride:
-
Materials: Benzyl alcohol (1.0 mmol), Pivaloyl Chloride (1.1 mmol), Pyridine (1.2 mmol), Dichloromethane (DCM, 10 mL).
-
Procedure: To a solution of benzyl alcohol and pyridine in DCM at 0 °C, add pivaloyl chloride dropwise. Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor by TLC. Upon completion, wash with water, 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
3. Using Acetic Anhydride:
-
Materials: Benzyl alcohol (1.0 mmol), Acetic Anhydride (1.5 mmol), Sulfuric acid (catalytic amount), Toluene (10 mL).
-
Procedure: To a solution of benzyl alcohol in toluene, add acetic anhydride and a catalytic amount of sulfuric acid. Reflux the mixture for 8 hours using a Dean-Stark apparatus to remove the acetic acid byproduct. Monitor the reaction by TLC. After cooling, wash the reaction mixture with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Mandatory Visualizations
The following diagrams illustrate the general reaction workflows and logical relationships discussed in this guide.
Caption: General workflow for acylation and esterification reactions.
Caption: Reactivity comparison of the benchmarked acylating agents.
A Researcher's Guide to Pivaloylation: Comparing 1-(Trimethylacetyl)imidazole with its Leading Alternatives
In the landscape of synthetic chemistry, the strategic protection of hydroxyl and amino groups is paramount for the successful construction of complex molecules. The pivaloyl (Piv) group, a sterically bulky acyl moiety, is a favored protecting group due to its high stability across a wide range of reaction conditions. 1-(Trimethylacetyl)imidazole has been utilized as a reagent for introducing this group; however, a number of alternative reagents offer distinct advantages in terms of reactivity, cost, and ease of use. This guide provides an objective comparison of this compound with its primary alternatives, pivaloyl chloride and pivalic anhydride, supported by experimental data to inform reagent selection in research and development.
Performance Comparison of Pivaloylating Agents
The choice of a pivaloylating agent significantly impacts reaction efficiency, selectivity, and overall synthetic strategy. The following table summarizes the performance of this compound, pivaloyl chloride, and pivalic anhydride in the acylation of a model primary alcohol, benzyl alcohol.
| Reagent | Substrate | Catalyst/Base | Solvent | Time | Temp. (°C) | Yield (%) | Reference |
| This compound | D-Mannose | - | DMF | 48 h | RT | 55 | [1] |
| Pivaloyl Chloride | Benzyl Alcohol | Pyridine | CH2Cl2 | 6 h | RT | >95 | [2] |
| Pivalic Anhydride | Benzyl Alcohol | DMAP (cat.) | Toluene | 1 h | RT | 92 | [3][4] |
| Pivalic Anhydride | Cyclohexanol | DMAP (cat.) / Et3N | CH2Cl2 | - | 20 | - | [4][5] |
Key Observations:
-
Reactivity: Pivaloyl chloride is generally the most reactive of the three, often leading to faster reaction times and high yields, even at room temperature.[2] this compound and pivalic anhydride are comparatively less reactive, with pivalic anhydride's reactivity often being enhanced by the use of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP).[4][6]
-
Byproducts: A critical difference lies in the byproducts generated. Pivaloyl chloride reactions produce hydrochloric acid, which must be neutralized with a base like pyridine or triethylamine.[2] Pivalic anhydride yields pivalic acid, which is less corrosive and can often be removed by a simple aqueous wash.[7] this compound releases imidazole, which is also readily removed during workup.
-
Handling: Pivaloyl chloride is a moisture-sensitive and corrosive liquid, requiring careful handling under inert conditions.[8] Pivalic anhydride and this compound are generally less hazardous, though standard laboratory precautions should always be observed.
-
Selectivity: The steric bulk of the pivaloyl group allows for selective acylation of less hindered primary alcohols over more hindered secondary and tertiary alcohols. This selectivity is a feature of all three reagents, with pivaloyl chloride in the presence of a non-nucleophilic base often providing excellent chemoselectivity.[9]
Experimental Workflows and Mechanisms
The general workflow for the pivaloylation of an alcohol involves the reaction of the alcohol with the acylating agent, often in the presence of a base or catalyst, followed by workup and purification.
The use of DMAP as a catalyst with pivalic anhydride proceeds through a nucleophilic catalysis mechanism. DMAP is more nucleophilic than the alcohol and reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol to furnish the pivaloyl ester and regenerate the DMAP catalyst.
Detailed Experimental Protocols
Protocol 1: Acylation of an Amine with Pivaloyl Chloride
This protocol describes the acylation of an N,N-dibenzylhydroxylamine using pivaloyl chloride and 4-(dimethylamino)pyridine (DMAP).
Materials:
-
N,N-Dibenzylhydroxylamine
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH2Cl2)
-
Pivaloyl chloride
-
Saturated aqueous ammonium chloride
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, suspend N,N-dibenzylhydroxylamine (1.0 equiv) and DMAP (1.2 equiv) in dichloromethane.
-
Stir the suspension for 5 minutes and then cool to 0 °C in an ice-water bath for 20 minutes.
-
Add pivaloyl chloride (1.05 equiv) dropwise over 5 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 6 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the organic phase with dichloromethane.
-
The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography.[2]
Protocol 2: Acylation of a Hindered Alcohol with Pivalic Anhydride and DMAP
This protocol is a general procedure for the acylation of a sterically hindered alcohol using pivalic anhydride with catalytic DMAP.
Materials:
-
Sterically hindered alcohol
-
Pivalic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (optional, as a base)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve the alcohol (1.0 equiv), pivalic anhydride (1.5 equiv), and a catalytic amount of DMAP (0.1 equiv) in dichloromethane. Triethylamine (1.5 equiv) can be added as a base.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with water, dilute HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired pivaloyl ester.[4][5]
Protocol 3: Selective Pivaloylation of a Monosaccharide with this compound
This protocol outlines the selective acylation of D-mannose using this compound.
Materials:
-
D-Mannose
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve D-mannose (1.0 equiv) in anhydrous DMF.
-
Add this compound (5.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 48 hours.
-
After the reaction is complete, as monitored by TLC, the solvent is removed under high vacuum.
-
The resulting residue is then purified by column chromatography on silica gel to isolate the pivaloylated products.[1]
Conclusion
While this compound serves as a useful reagent for pivaloylation, particularly when mild conditions are required, pivaloyl chloride and pivalic anhydride represent highly effective and often more economical alternatives. Pivaloyl chloride offers high reactivity for rapid and complete conversions, whereas pivalic anhydride, especially when catalyzed by DMAP, provides a balance of reactivity and safer handling with less corrosive byproducts. The choice of reagent should be guided by the specific requirements of the synthesis, including the nature of the substrate, the desired reaction rate, and considerations of cost and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols-quantifying the window of opportunity in kinetic resolution experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ester synthesis by acylation [organic-chemistry.org]
- 7. prepchem.com [prepchem.com]
- 8. nbinno.com [nbinno.com]
- 9. A Mild and Efficient Chemoselective Protection of Primary Alcohols as Pivaloyl Esters Using La(NO3)3·6H2O as a Catalyst under Solvent-free Conditions | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of 1-(Trimethylacetyl)imidazole: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 1-(Trimethylacetyl)imidazole is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely handle and dispose of this chemical. Adherence to institutional and regulatory guidelines is paramount.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to handle this compound with the appropriate personal protective equipment (PPE) to mitigate risks. The compound is known to cause serious eye irritation.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A fully buttoned laboratory coat is mandatory.
All work with this compound should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood. An emergency eyewash station and a safety shower must be readily accessible.
Quantitative Data Summary
The following table summarizes the key identifying information for this compound.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 1-Pivaloyl-1H-imidazole |
| CAS Number | 4195-19-1 |
| Molecular Formula | C8H12N2O |
| Molecular Weight | 152.19 g/mol |
| Hazard Statements | H319: Causes serious eye irritation[1][2] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to treat it as hazardous chemical waste. Do not pour this chemical down the drain or dispose of it in regular trash.
Step 1: Waste Collection and Segregation
-
Container: Collect waste this compound, including any contaminated materials or solutions, in a designated, sealable, and chemically compatible waste container.
-
Labeling: Clearly label the waste container with the full chemical name, "this compound," and appropriate hazard symbols.
-
Segregation: Store the waste container separately from incompatible materials, such as strong oxidizers, acids, acid anhydrides, and acid chlorides.
Step 2: Storage of Chemical Waste
Store the sealed waste container in a designated and secure chemical waste storage area. This area should be cool, dry, well-ventilated, and away from direct sunlight and sources of ignition.
Step 3: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the hazardous waste. Follow all institutional and local regulations for waste manifest and handover procedures.
Experimental Protocols: Suggested Neutralization Procedure
Disclaimer: The following is a suggested laboratory-scale neutralization procedure based on the general chemical properties of N-acylimidazoles, which are susceptible to hydrolysis. This procedure should only be carried out by trained personnel in a controlled laboratory setting and after a thorough risk assessment. It is highly recommended to consult with a qualified chemist or your institution's EHS department before attempting any neutralization.
Principle: N-acylimidazoles can be hydrolyzed to the corresponding carboxylic acid (pivalic acid) and imidazole, which may be less hazardous and easier to dispose of, depending on local regulations. Basic hydrolysis is typically faster than neutral or acidic hydrolysis.
Materials:
-
Waste this compound
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate reaction vessel (e.g., beaker or flask) within a fume hood
Procedure:
-
In a certified chemical fume hood, place the waste this compound in a suitable reaction vessel.
-
Slowly add an excess of a dilute sodium hydroxide solution (e.g., 1 M) to the waste while stirring. The reaction may be exothermic.
-
Continue stirring the mixture at room temperature. The rate of hydrolysis will depend on the concentration and temperature.
-
Monitor the reaction to completion. This can be done by techniques such as Thin Layer Chromatography (TLC) if a suitable method is available.
-
Once the reaction is complete, check the pH of the resulting solution to ensure it is within the acceptable range for disposal according to your institution's guidelines (typically between 6 and 9). Neutralize with a suitable acid (e.g., dilute hydrochloric acid) or base if necessary.
-
The neutralized solution, containing sodium pivalate and imidazole, should be collected in a properly labeled hazardous waste container for disposal.
Mandatory Visualizations
Caption: Logical workflow for the proper disposal of this compound.
Caption: Chemical incompatibilities of this compound.
References
Essential Safety and Operational Guide for 1-(Trimethylacetyl)imidazole
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 1-(Trimethylacetyl)imidazole, ensuring laboratory safety and operational efficiency.
This compound is a versatile reagent in organic synthesis, valued for its role as an intermediate in the development of pharmaceuticals and other fine chemicals.[1] Proper management of this compound is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential safety protocols, operational procedures, and disposal plans tailored for a professional laboratory setting.
Immediate Safety and Handling Precautions
Hazard Summary: this compound is classified as causing serious eye irritation.[2] All handling procedures should be conducted with the assumption of potential eye and skin contact.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Always wear chemical safety goggles with side-shields conforming to EN166 or NIOSH standards. A face shield should be used in situations with a higher risk of splashing.
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for handling imidazole compounds; however, it is crucial to inspect them for any signs of degradation or punctures before each use. For prolonged or repeated contact, consider gloves with a higher protection class.
-
Body Protection: A fully buttoned laboratory coat is required. For tasks with a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Engineering Controls:
-
Ventilation: All work with this compound should be performed in a properly functioning and certified chemical fume hood to minimize the risk of inhalation.[3]
-
Emergency Equipment: An emergency eyewash station and a safety shower must be readily accessible within the immediate work area.[3]
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 4195-19-1 |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol [4] |
| Appearance | White to off-white solid[4] |
| Melting Point | 47-52 °C (lit.)[2] |
| Purity | ≥ 95% |
| Storage Temperature | 2-8°C[4] |
Experimental Protocol: Acylation of a Primary Amine
This compound is an effective acylating agent. The following is a generalized protocol for the acylation of a primary amine. This protocol should be adapted and optimized for specific substrates and reaction scales.
Materials:
-
This compound (1.0 equivalent)
-
Primary amine (1.0 equivalent)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere, dissolve the primary amine in the chosen anhydrous solvent in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add this compound in one portion at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure.
-
The crude product can then be purified using standard laboratory techniques, such as column chromatography on silica gel.
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is crucial for maintaining a safe laboratory environment.
Standard Operating Procedure (SOP) for Handling
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures: Spills and Exposure
In Case of a Spill:
-
Small Spill: If the spill is small and can be cleaned up in a short amount of time by trained personnel, proceed with caution. Wear appropriate PPE, including a respirator if necessary. Absorb the spill with an inert, non-combustible material and collect it into a designated, labeled waste container.
-
Large Spill: If the spill is large or in a poorly ventilated area, evacuate the area immediately. Notify your supervisor and the institutional Environmental Health and Safety (EHS) department.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines.
Caption: A systematic workflow for the proper disposal of this compound waste.
Waste Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
Incompatible Materials for Storage and Disposal: Do not store or dispose of this compound waste with strong oxidizing agents, acids, acid chlorides, or acid anhydrides to prevent potentially hazardous reactions.[3]
By adhering to these safety and operational guidelines, researchers can confidently and safely utilize this compound in their work, contributing to advancements in science and medicine while prioritizing a culture of safety in the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

